Product packaging for 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1000340-58-8)

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593091
CAS No.: 1000340-58-8
M. Wt: 211.06 g/mol
InChI Key: WNZFMSGWHBWYFS-UHFFFAOYSA-N
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Description

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1593091 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
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InChI

InChI=1S/C8H7BrN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZFMSGWHBWYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646901
Record name 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000340-58-8
Record name 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

Synthesis of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous biologically active molecules, particularly as a hinge-binding motif in kinase inhibitors.[1] This document outlines a rational, multi-step synthesis beginning from a commercially available pyridine derivative. Each step is detailed with a full experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the selection of reagents and reaction conditions.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution critically alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a valuable scaffold in drug design.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic the hinge-binding interactions of purines with protein kinases, a property exploited in the development of targeted cancer therapies.[2][3] The strategic placement of substituents, such as a methyl group at the 6-position and a bromine atom at the 4-position, provides vectors for further chemical modification and structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's pharmacological profile. Brominated intermediates, in particular, are exceptionally versatile, serving as key precursors for palladium-catalyzed cross-coupling reactions to introduce a wide array of functional groups.[4][5]

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target compound, this compound, involves a late-stage bromination of a 6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. This intermediate can be constructed from a substituted pyridine via annulation of the pyrrole ring. This approach allows for the secure installation of the methyl group early in the sequence, avoiding potential complications with late-stage C-H activation or cross-coupling on a complex heterocyclic core.

G Target This compound Intermediate1 6-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide Target->Intermediate1 Bromination (Boekelheide-type) Intermediate2 6-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 N-Oxidation Intermediate3 2-Amino-3-iodo-5-methylpyridine Intermediate2->Intermediate3 Palladium-catalyzed Cyclization StartingMaterial 2-Amino-5-methylpyridine Intermediate3->StartingMaterial Iodination

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a robust, four-step sequence. It leverages well-established transformations in heterocyclic chemistry to ensure high yields and purity.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling & Cyclization cluster_2 Step 3: N-Oxidation cluster_3 Step 4: Bromination A 2-Amino-5-methylpyridine B 2-Amino-3-iodo-5-methylpyridine A->B NIS, CH3CN C 2-Amino-3-iodo-5-methylpyridine D 6-Methyl-1H-pyrrolo[2,3-b]pyridine C->D 1. Pd(PPh3)2Cl2, CuI, TMS-acetylene 2. TBAF, K2CO3, MeOH E 6-Methyl-1H-pyrrolo[2,3-b]pyridine F 6-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide E->F m-CPBA, Acetone G 6-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide H This compound G->H Ms2O, Et4NBr, DMF

Caption: Proposed four-step synthetic workflow.

Step 1: Synthesis of 2-Amino-3-iodo-5-methylpyridine

Principle & Rationale: This step involves the regioselective iodination of 2-amino-5-methylpyridine. The amino group at the C2 position is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. As the C5 position is already substituted with a methyl group, the iodination occurs selectively at the C3 position. N-Iodosuccinimide (NIS) is chosen as a mild and effective iodinating agent that is easy to handle and avoids the harsh conditions associated with using molecular iodine and an oxidant.

Experimental Protocol:

  • To a solution of 2-amino-5-methylpyridine (10.0 g, 92.5 mmol) in acetonitrile (200 mL) in a round-bottom flask protected from light, add N-Iodosuccinimide (22.8 g, 101.7 mmol) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (300 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 100 mL) to remove any unreacted iodine, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-iodo-5-methylpyridine as a solid.

Reagent/ProductMW ( g/mol )Amount (g)Moles (mmol)Eq.
2-Amino-5-methylpyridine108.1410.092.51.0
N-Iodosuccinimide (NIS)224.9822.8101.71.1
2-Amino-3-iodo-5-methylpyridine 234.04 - - -
Step 2: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Principle & Rationale: This transformation is a one-pot Sonogashira coupling followed by an intramolecular cyclization. The palladium-catalyzed Sonogashira reaction couples the C3-iodo position with trimethylsilylacetylene. The subsequent base-mediated removal of the TMS protecting group and cyclization of the resulting terminal alkyne onto the C2-amino group forms the pyrrole ring. This is a highly efficient and convergent method for constructing the 7-azaindole core.[6][7]

Experimental Protocol:

  • To a degassed solution of 2-amino-3-iodo-5-methylpyridine (10.0 g, 42.7 mmol) in anhydrous DMF (150 mL), add triethylamine (17.8 mL, 128.1 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (1.5 g, 2.14 mmol) and copper(I) iodide (0.41 g, 2.14 mmol).

  • Bubble argon through the mixture for 15 minutes.

  • Add trimethylsilylacetylene (7.3 mL, 51.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and add potassium carbonate (17.7 g, 128.1 mmol) and methanol (50 mL).

  • Heat the mixture to 70 °C and stir for an additional 8 hours.

  • Cool to room temperature, dilute with water (500 mL), and extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography (ethyl acetate/hexanes) to yield 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Reagent/ProductMW ( g/mol )Amount (g)Moles (mmol)Eq.
2-Amino-3-iodo-5-methylpyridine234.0410.042.71.0
Trimethylsilylacetylene98.225.0351.21.2
Pd(PPh₃)₂Cl₂701.901.52.140.05
CuI190.450.412.140.05
6-Methyl-1H-pyrrolo[2,3-b]pyridine 132.16 - - -
Step 3: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide

Principle & Rationale: Direct bromination of the 7-azaindole ring can be unselective. A common strategy to direct bromination to the C4 position is to first form the N-oxide at the pyridine nitrogen (N7). The N-oxide deactivates the pyridine ring towards electrophilic attack and electronically favors substitution at the C4 position. Meta-chloroperoxybenzoic acid (m-CPBA) is a standard reagent for the oxidation of pyridine nitrogens.

Experimental Protocol:

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (5.0 g, 37.8 mmol) in acetone (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 9.3 g, ~41.6 mmol) portion-wise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the mixture with dichloromethane (3 x 100 mL).

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to provide the N-oxide, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

Principle & Rationale: This step utilizes a Boekelheide-type rearrangement mechanism for bromination. The N-oxide intermediate reacts with methanesulfonic anhydride (Ms₂O) to form a reactive species that is susceptible to nucleophilic attack by the bromide ion (from tetraethylammonium bromide). This sequence results in the regioselective installation of the bromine atom at the C4 position. This method has been successfully applied to the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine.[8]

Experimental Protocol:

  • Dissolve the crude 6-methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide (approx. 37.8 mmol) and tetraethylammonium bromide (Et₄NBr) (9.5 g, 45.4 mmol) in anhydrous DMF (100 mL).

  • Cool the solution to 0 °C.

  • Add methanesulfonic anhydride (Ms₂O) (9.9 g, 56.7 mmol) in small portions, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-5 hours.

  • Carefully pour the reaction mixture into ice water (400 mL).

  • Adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate.

  • A precipitate should form. Stir the suspension for 30 minutes in the cold.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven.

  • Further purification can be achieved by recrystallization or flash chromatography to yield this compound.

Reagent/ProductMW ( g/mol )Amount (g)Moles (mmol)Eq.
6-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide148.16~5.6~37.81.0
Tetraethylammonium bromide (Et₄NBr)210.169.545.41.2
Methanesulfonic anhydride (Ms₂O)174.199.956.71.5
This compound 211.06 - - -

Conclusion

The described four-step synthesis provides a reliable and scalable route to this compound. The strategy relies on well-precedented chemical transformations, ensuring reproducibility. The final product is a valuable building block for medicinal chemistry, offering a handle for diversification through modern cross-coupling chemistry to generate libraries of novel compounds for drug discovery programs.

References

The Biological Potential of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. Its intrinsic ability to mimic the adenine core of ATP has rendered it a "privileged scaffold" for the design of potent kinase inhibitors. This technical guide provides an in-depth analysis of a specific, yet underexplored derivative: 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. While direct biological data for this compound is nascent, this document will synthesize the vast knowledge of the 7-azaindole class to build a robust scientific rationale for its potential as a therapeutic agent. We will dissect the strategic importance of its substituents, propose a plausible mechanism of action, outline detailed experimental protocols for its biological evaluation, and present a prospective outlook for its development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, immunology, and beyond.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole framework is a bioisostere of both indole and the purine system, a feature that medicinal chemists have expertly leveraged.[1] Its defining characteristic is the nitrogen atom at position 7, which, along with the pyrrole nitrogen, allows the molecule to form critical hydrogen bonds within the hinge region of the ATP-binding site of numerous kinases.[2] This interaction anchors the inhibitor, providing a stable platform for other parts of the molecule to engage with the enzyme and confer potency and selectivity. The versatility of this scaffold has led to the development of inhibitors against a wide array of kinase targets, including those implicated in cancer and inflammatory diseases.[2][3]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound hinge Hinge Region Residues gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket azaindole 7-Azaindole Core azaindole->hinge H-Bonding (Hinge Binding) bromo 4-Bromo Group bromo->gatekeeper Potential Interaction / Synthetic Handle methyl 6-Methyl Group methyl->hydrophobic_pocket Hydrophobic Interaction G start 2-Amino-5-methylpyridine step1 Bromination start->step1 intermediate1 2-Amino-3-bromo-5-methylpyridine step1->intermediate1 step2 Introduction of Pyrrole Ring Precursor intermediate1->step2 intermediate2 N-(3-bromo-5-methylpyridin-2-yl) derivative step2->intermediate2 step3 Cyclization intermediate2->step3 final_product This compound step3->final_product

References

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to indole and purine, allowing it to mimic these crucial biological motifs and interact with a wide array of enzymatic targets.[1][2] This mimicry, combined with improved physicochemical properties such as enhanced solubility and bioavailability compared to indoles, has cemented the 7-azaindole core in numerous clinically successful therapeutics.[3] Notable FDA-approved drugs, including the kinase inhibitors Vemurafenib, Pexidartinib, and Pemigatinib, feature this heterocyclic core, underscoring its significance in modern drug development.[4]

Within this important class of molecules, halogenated intermediates serve as versatile handles for synthetic elaboration. Specifically, This compound is a key building block, engineered for diversification. The bromine atom at the C4 position is strategically placed for a variety of transition-metal-catalyzed cross-coupling reactions, while the methyl group at the C6 position can modulate solubility, metabolic stability, and target engagement. This guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic potential of this valuable intermediate for researchers and scientists in the field of drug discovery.

Synthesis of the Core Scaffold

The construction of the 4-bromo-6-methyl-7-azaindole framework can be approached through several established strategies for 7-azaindole synthesis, followed by a regioselective bromination step. A common and effective route involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

A plausible pathway begins with a substituted 2-aminopyridine, which undergoes a Sonogashira coupling with a protected alkyne, followed by an acid-catalyzed intramolecular cyclization to form the 7-azaindole ring.[5] The final step is the selective bromination at the C4 position of the electron-rich pyrrolopyridine system.

G cluster_0 Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine cluster_1 Regioselective Bromination A 2-Amino-3-iodo-5-methylpyridine C Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₃N) A->C B Ethynyltrimethylsilane B->C D 2-Amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine C->D E Deprotection & Cyclization (TFA, TFAA) D->E F 6-methyl-1H-pyrrolo[2,3-b]pyridine E->F G 6-methyl-1H-pyrrolo[2,3-b]pyridine H N-Bromosuccinimide (NBS) (CH₃CN) G->H I This compound H->I

Proposed synthetic pathway for this compound.
Detailed Protocol: Synthesis and Bromination

This protocol is adapted from established procedures for the synthesis and functionalization of 7-azaindole derivatives.[5][6]

Part 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira Coupling and Cyclization

  • Reaction Setup: To a solution of 2-amino-3-iodo-5-methylpyridine (1.0 eq) in triethylamine (Et₃N), add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Coupling Reaction: Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.

  • Cyclization: Dissolve the purified product (1.0 eq) in acetonitrile (MeCN). Add trifluoroacetic acid (TFA, 1.0 eq) and trifluoroacetic anhydride (TFAA, 1.3 eq).

  • Heating: Heat the mixture to reflux for 8 hours.[5]

  • Purification: After cooling, concentrate the mixture and purify by column chromatography to afford 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Part 2: Regioselective C4-Bromination

  • Reaction Setup: Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (CH₃CN) and cool the solution to 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Extraction: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography to yield this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which serves as a prime site for palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide range of substituents at the C4 position, which is crucial for tuning the biological activity of the resulting molecules. The electron-deficient nature of the pyridine ring and the electron-rich pyrrole ring influence the reactivity, making the C4 position susceptible to oxidative addition by a Pd(0) catalyst.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized 7-Azaindole Derivatives Core 4-bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd(OAc)₂ XPhos Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Pd₂(dba)₃ Xantphos Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira PdCl₂(PPh₃)₂ CuI CO C-O Coupling (Phenol) Core->CO Pd(OAc)₂ Xantphos Aryl 4-Aryl Suzuki->Aryl Amine 4-Amino Buchwald->Amine Alkynyl 4-Alkynyl Sonogashira->Alkynyl Phenoxy 4-Phenoxy CO->Phenoxy

Key cross-coupling reactions for derivatization.
Key Cross-Coupling Methodologies

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Sterically demanding and electron-rich phosphine ligands, such as Xantphos and those developed by Buchwald, are often essential for facilitating the oxidative addition and reductive elimination steps, particularly with less reactive coupling partners.[6][7]

Coupling ReactionTypical Reagents & ConditionsProduct ClassRef.
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O, 80-100°C4-Aryl/Heteroaryl derivatives[8]
Buchwald-Hartwig Amine/Amide, Pd(OAc)₂ or Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100-110°C4-Amino/Amido derivatives[6]
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene or DMF, rt-60°C4-Alkynyl derivatives[8]
C-O Coupling Phenol, Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane, 110°C4-Aryloxy derivatives[6]
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on methods for coupling with similar bromo-heterocycles.[8][9]

  • Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio) or 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100°C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography or recrystallization to obtain the 4-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine product.

Applications in Drug Discovery: Targeting Disease Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are potent inhibitors of numerous enzymes, particularly protein kinases, which are often dysregulated in cancer and inflammatory diseases. The C4 position is a key vector for exploring the structure-activity relationship (SAR), as substituents here can project into solvent-exposed regions or form critical interactions within the ATP-binding pocket of the target protein.

G cluster_targets Therapeutic Targets & Indications Core 4-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine (Synthetic Hub) Kinase Protein Kinase Inhibitors (FGFR, CDK9, Haspin, CSF1R) Core->Kinase C4-Arylation/ C4-Amination PDE PDE4B Inhibitors Core->PDE C4-Functionalization Viral Antiviral Agents (Spike-hACE2 Interaction) Core->Viral C4-Amide Coupling Cancer Oncology Kinase->Cancer Inflammation Inflammatory Diseases PDE->Inflammation Infection Infectious Diseases Viral->Infection

Therapeutic applications stemming from the 7-azaindole core.
  • Kinase Inhibition: A significant body of research highlights the use of 7-azaindole derivatives as kinase inhibitors. For example, compounds bearing specific motifs at the C4 position have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 9 (CDK9), and Haspin kinase, all of which are validated targets in oncology.[10][11] The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been explored for developing inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R).[12]

  • Phosphodiesterase (PDE) Inhibition: Scaffold hopping from known PDE4B inhibitors led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors.[13] The C4 position offers an additional site for modification to optimize potency and selectivity for this anti-inflammatory target.

  • Antiviral Activity: Recently, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, highlighting the scaffold's potential in developing novel antiviral agents.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed platform for innovation in medicinal chemistry. Its robust synthesis and exceptional versatility in palladium-catalyzed cross-coupling reactions provide chemists with a reliable tool to rapidly generate libraries of diverse molecules. The proven track record of the 7-azaindole scaffold in FDA-approved drugs provides a strong rationale for its continued exploration. By leveraging this key intermediate, researchers are well-equipped to develop next-generation therapeutics targeting a wide spectrum of human diseases, from cancer to viral infections.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Kinase Inhibition

This guide provides a detailed exploration of the probable mechanism of action of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. While direct studies on this specific molecule are not extensively available in public literature, its core structure, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), is a well-established and highly significant scaffold in modern medicinal chemistry.[1][2][3] This document will, therefore, extrapolate from the vast body of research on 7-azaindole derivatives to build a scientifically rigorous hypothesis for the biological activity of this compound, focusing on its likely role as a protein kinase inhibitor.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure in drug discovery, particularly in the realm of oncology and inflammatory diseases.[2][3] Its bioisosteric relationship with purines and indoles allows it to mimic the hinge-binding motifs of ATP, the natural substrate for protein kinases. This structural feature enables derivatives of this scaffold to effectively compete with ATP for binding to the kinase active site, thereby inhibiting its catalytic activity. The versatility of the 7-azaindole ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Postulated Mechanism of Action: Inhibition of Protein Kinases

Based on extensive evidence from analogous compounds, it is highly probable that this compound functions as an inhibitor of one or more protein kinases.[1][4][5][6][7] Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The bromo and methyl substituents on the 7-azaindole core of the topic compound will critically influence its binding affinity and selectivity towards specific kinases.

Potential Kinase Targets and Associated Signaling Pathways

Research on substituted 1H-pyrrolo[2,3-b]pyridine derivatives has identified several key kinase targets:

  • Traf2- and Nck-interacting kinase (TNIK): Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibition of TNIK, a kinase involved in Wnt signaling and cancer progression, with IC50 values in the nanomolar range.[4]

  • Focal Adhesion Kinase (FAK): This kinase is a key regulator of cell adhesion, migration, and survival. Substituted 1H-pyrrolo[2,3-b]pyridines have been developed as FAK inhibitors.[5]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator implicated in various cancers, including colorectal cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors.[6][8]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival. 7-Azaindole derivatives have been identified as potent PI3K inhibitors.[7]

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of the FGFR family of receptor tyrosine kinases.[9][10]

  • Serum/glucocorticoid-regulated kinase 1 (SGK-1): This kinase is involved in cell survival and proliferation, and 1H-pyrrolo[2,3-b]pyridine compounds have been identified as inhibitors of SGK-1.[11]

A generalized signaling pathway that could be inhibited by this compound is depicted below:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., FGFR) Signaling_Proteins Downstream Signaling Proteins (e.g., PI3K, FAK) Receptor_Tyrosine_Kinase->Signaling_Proteins Kinase_Cascade Kinase Cascade (e.g., RAS-MEK-ERK) Signaling_Proteins->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., regulated by CDK8) Kinase_Cascade->Transcription_Factors Compound 4-bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Compound->Receptor_Tyrosine_Kinase Inhibition Compound->Signaling_Proteins Inhibition Compound->Kinase_Cascade Inhibition Compound->Transcription_Factors Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->Receptor_Tyrosine_Kinase Binding & Activation Experimental_Workflow Start Hypothesis: This compound is a kinase inhibitor Kinase_Screen Broad Kinase Panel Screen Start->Kinase_Screen IC50_Determination IC50 Determination for Hits Kinase_Screen->IC50_Determination Identify Hits Cell_Proliferation Cellular Proliferation Assays IC50_Determination->Cell_Proliferation Select Relevant Cell Lines Western_Blot Target Phosphorylation Western Blot Cell_Proliferation->Western_Blot Confirm On-Target Activity Conclusion Mechanism of Action Elucidated Western_Blot->Conclusion

References

An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1][2] Derivatives of 7-azaindole have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1] The precise substitution pattern on the 7-azaindole core is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, unambiguous structure elucidation of novel derivatives is a cornerstone of the drug discovery and development process.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific, highly functionalized derivative: 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine . We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography. The methodologies and data interpretation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar heterocyclic compounds.

A Plausible Synthetic Pathway: Obtaining the Analyte

Prior to any analytical characterization, a pure sample of the target compound must be synthesized. While numerous methods exist for the synthesis of 7-azaindole derivatives, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.[3] A plausible route to this compound is outlined below, leveraging established synthetic transformations.

Synthetic_Pathway start 2-amino-4-methylpyridine step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 2-amino-5-bromo-4-methylpyridine step1->intermediate1 step2 Introduction of Pyrrole Precursor (e.g., via Suzuki Coupling) intermediate1->step2 intermediate2 Substituted Pyridine Precursor step2->intermediate2 step3 Ring Cyclization (e.g., Acid-catalyzed) intermediate2->step3 final_product This compound step3->final_product

Caption: A generalized synthetic workflow for this compound.

This hypothetical pathway begins with the bromination of 2-amino-4-methylpyridine. The resulting intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a two-carbon unit necessary for the formation of the pyrrole ring.[2] The final step would involve an intramolecular cyclization to yield the desired 7-azaindole scaffold. Purification via column chromatography would be essential to obtain an analytically pure sample for structure elucidation.

Mass Spectrometry: The First Step in Molecular Identification

Mass spectrometry (MS) is the initial and most crucial technique for determining the molecular weight and elemental composition of a newly synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: The sample is introduced into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: The instrument is calibrated, and data is acquired over a mass range that includes the expected molecular weight of the target compound.

Data Interpretation and Expected Results

Molecular Formula Confirmation: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition.

ParameterExpected Value
Molecular Formula C₈H₇BrN₂
Monoisotopic Mass 210.9847 u
Observed [M+H]⁺ Ion ~211.9925 m/z
Isotopic Signature Presence of M+ and M+2 peaks in ~1:1 ratio

The Bromine Isotopic Pattern: A hallmark of a bromine-containing compound in mass spectrometry is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (the M+ and M+2 peaks). The observation of this pattern is a strong confirmation of the presence of a single bromine atom in the molecule.

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) can be used to fragment the molecule. The fragmentation pattern provides valuable structural information.

G M [M]⁺˙ m/z 210/212 F1 [M-Br]⁺ m/z 131 M->F1 - •Br F2 [M-HCN]⁺˙ m/z 183/185 M->F2 - HCN F3 [M-CH₃]⁺ m/z 195/197 M->F3 - •CH₃ F4 [M-Br-HCN]⁺ m/z 104 F1->F4 - HCN

Caption: Plausible fragmentation pathways for this compound.

Key expected fragments would include the loss of the bromine radical (•Br) to give a fragment at m/z 131, and the loss of a methyl radical (•CH₃) resulting in a fragment at m/z 195/197.[5] Further fragmentation could involve the characteristic loss of HCN from the pyridine or pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)11.5 - 12.5broad singletN/ATypical for a pyrrole N-H proton, deshielded due to aromaticity and potential hydrogen bonding.[6]
H78.0 - 8.2singletN/AAromatic proton on the pyridine ring, adjacent to the nitrogen, deshielded.
H27.4 - 7.6doublet~3.0Pyrrole proton adjacent to the N-H group.
H57.0 - 7.2singletN/AAromatic proton on the pyridine ring, influenced by the adjacent bromine.
H36.4 - 6.6doublet~3.0Pyrrole proton, coupled to H2.
CH₃2.3 - 2.5singletN/AMethyl group protons attached to the aromatic pyridine ring.[6]
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7a148 - 152Bridgehead carbon between the two rings, adjacent to the pyridine nitrogen.[7]
C6145 - 149Carbon bearing the methyl group.
C4125 - 130Carbon bearing the bromine atom, its shift is influenced by the heavy atom effect.
C2120 - 124Pyrrole carbon adjacent to the N-H group.
C7118 - 122Pyridine carbon adjacent to the fusion point.
C5115 - 119Pyridine carbon.
C3a110 - 114Bridgehead carbon of the pyrrole ring.
C398 - 102Pyrrole carbon.
CH₃18 - 22Methyl carbon.[6]
2D NMR for Unambiguous Assignment
  • COSY (Correlation Spectroscopy): This experiment will show a correlation between H2 and H3, confirming their adjacent positions on the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons (C2, C3, C5, C7, and the CH₃ group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is key for confirming the overall connectivity. Expected long-range correlations include:

    • The N-H proton (H1) to C2, C3, C3a, and C7a.

    • The methyl protons to C5, C6, and C7.

    • H5 to C4, C6, and C7.

    • H7 to C5 and C7a.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[8]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchPyrrole N-H
3100 - 3000Aromatic C-H StretchPyrrolo[2,3-b]pyridine Ring
2950 - 2850Aliphatic C-H StretchMethyl Group
1620 - 1580C=C and C=N StretchesAromatic Rings
1480 - 1400C-C in-ring StretchesAromatic Rings
600 - 500C-Br StretchBromo-substituent

The presence of a moderately sharp band around 3400 cm⁻¹ would be indicative of the N-H stretch of the pyrrole ring.[9] The aromatic C=C and C=N stretching vibrations in the 1620-1400 cm⁻¹ region would confirm the heterocyclic aromatic core.

X-ray Crystallography: The Definitive Solid-State Structure

For an ultimate and unambiguous confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise 3D arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates.

Expected Structural Insights
  • Connectivity Confirmation: X-ray crystallography will definitively confirm the atomic connectivity, verifying the 4-bromo and 6-methyl substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles will be obtained. These can be compared with values from similar structures in crystallographic databases to ensure they are within expected ranges.[10]

  • Intermolecular Interactions: The analysis will reveal how the molecules pack in the crystal lattice. It is expected that the pyrrole N-H group will participate in intermolecular hydrogen bonding with the pyridine nitrogen of an adjacent molecule (N-H···N), forming dimers or chains, a common feature in 7-azaindole crystal structures.[10]

Conclusion: An Integrated Approach to Structure Confirmation

The structure elucidation of this compound is achieved not by a single technique, but by the logical integration of data from multiple analytical methods.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_confirmation Final Confirmation Synthesis Proposed Synthesis MS Mass Spectrometry (Formula & Br presence) Synthesis->MS NMR NMR Spectroscopy (Connectivity & Proton/Carbon Environment) Synthesis->NMR IR IR Spectroscopy (Functional Groups) Synthesis->IR XRay X-ray Crystallography (3D Structure & Absolute Confirmation) Synthesis->XRay Confirmation Unambiguous Structure of This compound MS->Confirmation NMR->Confirmation IR->Confirmation XRay->Confirmation

Caption: Integrated workflow for structure elucidation.

HRMS provides the elemental formula and confirms the presence of bromine. NMR spectroscopy then maps out the carbon-hydrogen framework and establishes the precise connectivity of the atoms. IR spectroscopy offers a quick verification of the key functional groups. Finally, X-ray crystallography provides the definitive and absolute confirmation of the structure in the solid state. By synergistically applying these powerful analytical techniques, researchers can confidently and accurately characterize novel chemical entities like this compound, paving the way for further investigation into their chemical and biological properties.

References

A Technical Guide to the Spectroscopic Characterization of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore present in a variety of biologically active molecules, including kinase inhibitors and antiviral agents. The strategic placement of a bromine atom and a methyl group on this core structure provides valuable handles for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space for drug discovery programs.

Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine core, the methyl protons, and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the inherent electronic nature of the heterocyclic system.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)11.0 - 12.0br s-1H
H27.4 - 7.6d~3.01H
H36.5 - 6.7d~3.01H
H57.0 - 7.2s-1H
-CH₃2.4 - 2.6s-3H
Interpretation of the Predicted ¹H NMR Spectrum
  • N-H Proton (H1): The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet in the downfield region (11.0 - 12.0 ppm). This significant downfield shift is characteristic of N-H protons in pyrrole and indole-like systems and is due to deshielding and potential hydrogen bonding.

  • Pyrrole Protons (H2 and H3): The protons on the pyrrole ring, H2 and H3, are anticipated to appear as doublets with a small coupling constant (³JHH ≈ 3.0 Hz), which is typical for vicinal coupling in a five-membered aromatic ring. The electron-withdrawing bromine at position 4 will likely have a modest deshielding effect on these protons.

  • Pyridine Proton (H5): With the bromine at position 4 and the methyl group at position 6, the only remaining proton on the pyridine ring is H5. This proton is expected to appear as a singlet in the aromatic region (7.0 - 7.2 ppm).

  • Methyl Protons (-CH₃): The three protons of the methyl group at position 6 will give rise to a sharp singlet at approximately 2.4 - 2.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects within the aromatic system.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C2125 - 130
C3100 - 105
C3a128 - 132
C4110 - 115
C5118 - 122
C6145 - 150
C7a148 - 152
-CH₃20 - 25
Interpretation of the Predicted ¹³C NMR Spectrum
  • Pyrrole Carbons (C2, C3, C3a, C7a): The carbon atoms of the pyrrole ring will resonate in the typical aromatic region. C3 is expected to be the most upfield due to its position relative to the nitrogen atom. The bridgehead carbons, C3a and C7a, will appear further downfield.

  • Pyridine Carbons (C4, C5, C6): The carbon directly attached to the electronegative bromine atom (C4) will be significantly shielded compared to an unsubstituted carbon, with a predicted chemical shift around 110 - 115 ppm. C6, bearing the methyl group, will be deshielded and appear downfield.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will have a characteristic upfield chemical shift in the range of 20 - 25 ppm.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data
Ionm/z (relative to ⁷⁹Br)Predicted Isotopic Pattern (M:M+2)
[M]⁺211~1:1
[M-H]⁺210~1:1
[M-CH₃]⁺196~1:1
[M-Br]⁺132-
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the presence of one bromine atom. The peak for the ⁷⁹Br isotope will appear at m/z 211, and the peak for the ⁸¹Br isotope will be at m/z 213.

  • Fragmentation Pattern: Common fragmentation pathways for such heterocyclic compounds include the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), or the bromine atom ([M-Br]⁺). The fragments retaining the bromine atom will also exhibit the characteristic 1:1 isotopic pattern.

MS_Fragmentation M [M]⁺˙ m/z 211/213 M_minus_H [M-H]⁺ m/z 210/212 M->M_minus_H -H˙ M_minus_CH3 [M-CH₃]⁺ m/z 196/198 M->M_minus_CH3 -CH₃˙ M_minus_Br [M-Br]⁺ m/z 132 M->M_minus_Br -Br˙

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic system and the methyl group, and C-N and C=C stretching vibrations of the heterocyclic core.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (pyrrole)3300 - 3500Medium, sharp
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
C=C and C=N stretch (aromatic)1500 - 1650Medium to Strong
C-N stretch1200 - 1350Medium
Interpretation of the Predicted IR Spectrum
  • N-H Stretch: A distinct, relatively sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[1][2]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹.[3] The aliphatic C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ range.[3]

  • Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will give rise to a series of medium to strong absorption bands in the 1500-1650 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ range.[1]

Experimental Protocols

The following are generalized, yet authoritative, protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

    • Employ a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.[4]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).[5]

    • Set the spectral width to encompass a range of 0 to 160 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is generally a good starting point for routine spectra.[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic features of this compound. By leveraging data from the parent 7-azaindole scaffold and understanding the electronic effects of the bromo and methyl substituents, a comprehensive spectroscopic profile has been constructed. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this and structurally related compounds.

References

A Technical Guide to 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the rational design of kinase inhibitors. Its structural resemblance to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces a critical hydrogen bond acceptor site, enabling potent and selective interactions within the ATP-binding pocket of numerous kinases. This guide focuses on a key derivative, 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , a versatile chemical building block. We will dissect its chemical properties, outline strategic synthetic pathways, and explore its application in the development of targeted therapeutics, thereby providing a comprehensive resource for researchers leveraging this scaffold in drug discovery programs.

Compound Identification and Physicochemical Properties

Precise identification is critical for reproducibility in research and development. This compound is a strategically functionalized heterocycle designed for subsequent chemical elaboration.

IdentifierValueReference
IUPAC Name This compound[1]
Common Name 4-bromo-6-methyl-7-azaindole[1]
CAS Number 1000340-58-8[1][2]
Molecular Formula C₈H₇BrN₂[1][2]
Molecular Weight 211.06 g/mol [1]
Typical Purity ≥97%[1][2]
Storage Conditions Room Temperature, Sealed, Dry[1]

The structure features a bromine atom at the 4-position and a methyl group at the 6-position. The bromine serves as an excellent synthetic handle for transition metal-catalyzed cross-coupling reactions, while the methyl group can occupy a specific hydrophobic pocket in a target protein or be used to modulate the compound's physicochemical properties.

Strategic Synthesis and Derivatization

Proposed Synthetic Workflow

The synthesis would likely commence with a functionalized pyridine, such as 2-amino-5-bromo-3-methylpyridine, and proceed through a variation of the Fischer indole synthesis or a palladium-catalyzed cyclization strategy to construct the fused pyrrole ring. The strategic placement of the bromine and methyl groups on the starting pyridine is key to the final structure.

Synthetic_Workflow A Substituted Pyridine (e.g., 2-amino-5-bromo-3-methylpyridine) B Functionalization/ Cyclization Precursor A->B Introduction of pyrrole precursor C Intramolecular Cyclization (e.g., Palladium-catalyzed) B->C Reaction setup D Target Compound: 4-bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine C->D Ring formation

Caption: Proposed synthetic workflow for this compound.

Utility in Cross-Coupling Reactions: A Protocol Example

The 4-bromo substituent is not merely a structural feature; it is a reactive site for building molecular complexity. It is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in drug discovery for forming C-C and C-N bonds, respectively.[3]

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of the scaffold, a common step in elaborating kinase inhibitors.[3]

  • Reagent Preparation: In a nitrogen-purged glovebox, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the solid reagents. The causality here is that the aqueous base is required for the catalytic cycle, while the dioxane solubilizes the organic components.

  • Reaction Execution: Seal the reaction vessel and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Br bond.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel.

This self-validating protocol includes monitoring steps and standard purification techniques to ensure the identity and purity of the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[3] Its utility stems from its ability to mimic the hinge-binding motif of ATP, a feature common to all kinase inhibitors.

Mechanism of Action and Target Space

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a wide range of kinases by acting as ATP-competitive inhibitors. The pyrrole NH and the pyridine N7 atom form canonical hydrogen bonds with the "hinge" region of the kinase domain, anchoring the molecule in the ATP-binding site.

Kinase_Inhibition cluster_0 Kinase ATP Binding Site Hinge Hinge Region (Backbone NH/CO) Inhibitor 4-Substituted-6-methyl- 1H-pyrrolo[2,3-b]pyridine (Inhibitor Core) Inhibitor->Hinge H-Bonds (Pyrrole NH, Pyridine N7) Pocket Hydrophobic Pocket Inhibitor->Pocket Van der Waals Interactions (Substituents at C4/C6) ATP ATP ATP->Hinge Competes for Binding

Caption: Schematic of a 7-azaindole core binding to a kinase hinge region.

Exemplary Biological Targets

The versatility of the this compound building block is evident from the diversity of kinase targets inhibited by its derivatives.

Target FamilySpecific KinaseTherapeutic AreaReference
Tyrosine KinaseFGFR (Fibroblast Growth Factor Receptor)Oncology[4]
Tyrosine KinaseCSF1R (Colony Stimulating Factor 1 Receptor)Oncology, Inflammatory Diseases[3][5]
Tyrosine KinaseBTK (Bruton's Tyrosine Kinase)Rheumatoid Arthritis, Oncology[6]
Serine/ThreoninePDE4B (Phosphodiesterase 4B)CNS Diseases, Inflammation[7]

In these examples, the core scaffold provides the essential hinge-binding interactions, while modifications at the 4-position (via coupling to the bromine) and other positions are used to achieve potency and selectivity for the specific kinase target. For instance, in the development of FGFR inhibitors, various aryl groups were introduced at the 4-position to explore interactions with the hydrophobic regions of the ATP pocket.[4] Similarly, extensive Structure-Activity Relationship (SAR) studies on PDE4B inhibitors have utilized substitutions on the 7-azaindole core to optimize activity and selectivity over other PDE4 isoforms.[7]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its pre-installed functionalities—a hinge-binding core, a reactive handle for cross-coupling, and a methyl group for steric and electronic modulation—make it an exceptionally valuable starting point for generating diverse libraries of potential drug candidates. As the demand for selective and potent kinase inhibitors continues to grow across oncology, immunology, and neurology, the demand for well-designed, versatile building blocks like this 7-azaindole derivative will undoubtedly increase, solidifying its role in the future of targeted drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Characterization of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its structure serves as a bioisostere for purines, enabling it to effectively compete for the ATP-binding site of many kinases.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel derivative, 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , as a potential kinase inhibitor. We present a logical, field-proven workflow, from initial biochemical validation to cellular activity assessment, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Rationale for Investigating this compound

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they are a major class of therapeutic targets.[4] The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and IKKα.[6][7][8]

The specific compound, this compound, features key structural motifs:

  • A 7-Azaindole Core: Provides the essential hydrogen bonding interactions with the kinase hinge region.[9]

  • A 4-Bromo Substituent: Offers a reactive handle for further chemical modification and structure-activity relationship (SAR) studies via cross-coupling reactions.[1]

  • A 6-Methyl Group: Can provide beneficial steric interactions or improve metabolic stability.

Given the established success of this scaffold, this compound is a compelling candidate for screening and characterization. This guide outlines the necessary steps to determine its inhibitory potential and cellular efficacy.

Phase 1: Biochemical Potency and Selectivity

The first crucial step is to determine if the compound directly inhibits the enzymatic activity of a target kinase in vitro.[5] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50). For this application note, we will use Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated cancer target often inhibited by this scaffold, as our primary hypothetical target.[7][10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[4] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of the inhibitor signifies inhibition.[11]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by luciferase to generate light. The luminescent signal is directly proportional to the ADP concentration.

Protocol 2.1: Determination of IC50 Value for FGFR1

Materials:

  • Recombinant human FGFR1 enzyme

  • Poly(Glu, Tyr) 4:1 substrate peptide

  • ATP (at a concentration near the Km for FGFR1)

  • This compound (Compound-X)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-X and Staurosporine in 100% DMSO.[12]

    • Create a 12-point serial dilution series of the compound in DMSO (e.g., starting from 1 mM down to the nM range). This will be the source plate for the assay.

  • Assay Plate Setup:

    • Add 1 µL of each diluted compound concentration or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[12]

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer containing recombinant FGFR1 and the poly(Glu, Tyr) substrate.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[12]

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range, determined empirically.[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides luciferase/luciferin for the light-generating reaction.[12]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[12][14]

Data Presentation: Hypothetical IC50 Data

All quantitative data should be summarized in a clear, structured table.

Kinase TargetCompound-X IC50 (nM)Staurosporine IC50 (nM)
FGFR1258
Kinase B85012
Kinase C>10,00025

Table 1: Inhibitory activity of this compound (Compound-X) against a hypothetical panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[4]

Visualization: Biochemical IC50 Determination Workflow

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Serial Dilution in DMSO Add_Compound 3. Add Compound/DMSO to Plate Compound_Prep->Add_Compound Reagent_Prep 2. Prepare Kinase/Substrate and ATP Solutions Add_Kinase 4. Add Kinase/Substrate Mix (Pre-incubation) Reagent_Prep->Add_Kinase Add_ATP 5. Add ATP (Initiate Reaction) Add_Kinase->Add_ATP Incubate 6. Incubate at 30°C Add_ATP->Incubate Add_ADP_Glo 7. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Add_ADP_Glo Add_Detection 8. Add Kinase Detection Reagent (Convert ADP -> Light) Add_ADP_Glo->Add_Detection Read_Plate 9. Measure Luminescence Add_Detection->Read_Plate Plot_Data 10. Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 11. Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.

Phase 2: Cellular Activity and Target Engagement

Demonstrating biochemical potency is the first step. The next critical phase is to verify that the compound can enter cells, bind to its intended target, and exert a functional effect in a physiological context.[5][15]

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay directly measures compound binding to a target kinase in living cells.[16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase's active site. A test compound that enters the cell and engages the target will displace the tracer, leading to a decrease in the BRET signal.

Expert Insight: This assay is crucial for distinguishing compounds that are potent biochemically but have poor cell permeability or are rapidly ejected by efflux pumps. A positive result provides high confidence that the compound reaches its intracellular target.

Protocol 3.2: Cellular Phosphorylation Assay (ELISA-based)

This assay quantifies the phosphorylation of a known downstream substrate of the target kinase, providing a direct measure of the inhibitor's effect on the signaling pathway.[16] For FGFR1, a key downstream substrate is PLCγ.

Materials:

  • Cancer cell line with an active FGFR signaling pathway (e.g., breast cancer 4T1 cells).[7][10]

  • Cell culture medium and supplements.

  • Compound-X and control inhibitors.

  • Cell lysis buffer.

  • ELISA-based assay kit for phospho-PLCγ (pPLCγ) and total PLCγ.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[12]

  • Inhibitor Treatment: Treat the cells with a serial dilution of Compound-X for a predetermined time (e.g., 2 hours). Include DMSO vehicle controls.

  • Cell Lysis: Aspirate the media and lyse the cells directly in the wells using lysis buffer.

  • ELISA Protocol:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total PLCγ.

    • Follow the kit manufacturer's instructions for incubation, washing, and addition of detection antibodies (one for total PLCγ and another specific for pPLCγ).

    • Add the substrate and stop solution, then measure the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Calculate the percent inhibition of phosphorylation relative to the DMSO control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Visualization: Cellular Signaling Pathway and Assay Logic

G cluster_pathway FGFR1 Signaling Pathway cluster_inhibition Inhibitor Action cluster_assay Cellular Assay Measures This FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates PLCg PLCγ FGFR1->PLCg Phosphorylates pPLCg pPLCγ PLCg->pPLCg Downstream Downstream Signaling (Proliferation, Survival) pPLCg->Downstream Assay ELISA measures ratio of pPLCγ to Total PLCγ pPLCg->Assay CompoundX 4-bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine CompoundX->FGFR1 Inhibits

Caption: Inhibition of the FGFR1 pathway and the principle of the cellular phosphorylation assay.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems.

  • Orthogonal Assays: A positive result in the biochemical assay (target inhibition) should correlate with a positive result in the cellular phosphorylation assay (pathway inhibition) and, ultimately, a phenotypic outcome (e.g., reduced cell proliferation).[17] A compound that is potent biochemically but inactive in cells may have poor permeability, while a compound active in cells but not in the biochemical assay may have an off-target effect.

  • Use of Controls: The inclusion of both positive (e.g., Staurosporine) and negative (DMSO vehicle) controls in every experiment is mandatory. This ensures that the assay is performing as expected and provides a baseline for calculating inhibition.

  • Dose-Response Curves: Generating full dose-response curves rather than testing at a single concentration is critical.[18] This provides a robust measure of potency (IC50) and can reveal artifacts like compound insolubility or toxicity at high concentrations.

Conclusion and Future Directions

Following this structured workflow allows for the comprehensive characterization of This compound as a potential kinase inhibitor. The initial biochemical assay confirms direct enzyme inhibition, while cellular assays validate target engagement and functional pathway modulation in a physiologically relevant environment.

Positive and correlated results from these phases would provide a strong rationale for advancing the compound to further studies, including:

  • Kinome-wide selectivity profiling to understand off-target effects.[18]

  • Mechanism of Action (MoA) studies to determine if the inhibition is ATP-competitive.[5]

  • In vivo pharmacokinetic (PK) and efficacy studies in disease models.

This guide provides the foundational protocols and scientific rationale necessary to rigorously evaluate novel compounds from the promising pyrrolo[2,3-b]pyridine class, enabling data-driven decisions in the drug discovery pipeline.

References

The Strategic Utility of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Role of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to function as an effective hinge-binder for a multitude of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1] The nitrogen atom at position 7 and the pyrrolic N-H group can form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes, mimicking the binding of adenine.[1]

Within this important class of heterocycles, This compound (also known as 4-bromo-6-methyl-7-azaindole) has emerged as a particularly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which is key to achieving selectivity and potency. The methyl group at the 6-position can provide beneficial steric and electronic effects, potentially improving metabolic stability and enhancing binding affinity through favorable hydrophobic interactions.

This guide provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. We will present detailed protocols for key synthetic transformations and a case study on the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₈H₇BrN₂N/A
Molecular Weight211.06 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.N/A

Note: As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl moieties at the 4-position of the 7-azaindole core.

Reaction Scheme:

A typical Suzuki-Miyaura coupling workflow.

Experimental Protocol:

This protocol is adapted from established procedures for the Suzuki coupling of related bromo-azaindole derivatives.[2]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic halides due to its high activity and stability.[2]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with an amine. This is particularly useful for installing various substituted anilines or other amino groups at the 4-position, which often serve as key pharmacophores in kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound reagents Pd Catalyst Ligand Base Solvent reactant1->reagents reactant2 R¹R²NH reactant2->reagents product 4-(R¹R²N)-6-methyl-1H-pyrrolo[2,3-b]pyridine reagents->product

A typical Buchwald-Hartwig amination workflow.

Experimental Protocol:

This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of bromopyridines.[3][4]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene or 1,4-dioxane, followed by this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active palladium-amido complex.

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Case Study: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a known driver in various cancers.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent FGFR inhibitors.[7]

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors. While the original study did not start from the 4-bromo-6-methyl derivative, the synthetic strategies and structure-activity relationships (SAR) are highly relevant and can be extrapolated. For instance, a key interaction for potent FGFR inhibition is the hydrogen bond formation between the 7-azaindole scaffold and the hinge region of the kinase. The substituents at the 4-position can be optimized to enhance potency and selectivity.

FGFR_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP₃ PLCg->DAG_IP3 DAG_IP3->Proliferation FGF FGF Ligand FGF->FGFR Binds Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits

Simplified FGFR signaling pathway and its inhibition.

The diagram above illustrates how FGF ligands activate FGFR, leading to downstream signaling through pathways like RAS/MAPK, PI3K/AKT, and PLCγ, ultimately promoting cell proliferation and survival.[6] Pyrrolo[2,3-b]pyridine-based inhibitors block this process by binding to the ATP pocket of FGFR.

Representative Biological Data of FGFR Inhibitors with a 1H-pyrrolo[2,3-b]pyridine Core:

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[7]

Note: Compound 4h is a potent FGFR inhibitor from the cited study, demonstrating the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold.[7]

Conclusion and Future Perspectives

This compound is a highly valuable and strategically important building block in medicinal chemistry. Its utility is primarily derived from the privileged nature of the 7-azaindole scaffold as a kinase hinge-binder and the synthetic versatility afforded by the 4-bromo substituent. The presented protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable methods for the elaboration of this core into diverse libraries of potential drug candidates. The successful application of the broader 1H-pyrrolo[2,3-b]pyridine scaffold in the development of potent FGFR inhibitors underscores the immense potential of the 4-bromo-6-methyl derivative for future drug discovery efforts targeting a wide range of protein kinases. Further exploration of this scaffold is warranted to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This combination has led to the discovery of numerous potent and selective inhibitors of various protein kinases, making the 7-azaindole nucleus a "privileged scaffold" in drug discovery. Specifically, functionalization at the C4 position of the 7-azaindole core is crucial for the development of novel therapeutics, particularly in oncology and immunology. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at this position.[1][2] This document provides a comprehensive guide with detailed protocols for the successful Suzuki-Miyaura coupling of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate.[3][4] The catalytic cycle, as illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

Suzuki_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-R' L_n Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product Ar-R' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Ar-X Aryl Halide (4-bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine) Ar-X->Oxidative_Addition R-B(OH)2 Boronic Acid (Coupling Partner) R-B(OH)2->Transmetalation Base Base (e.g., K3PO4, Cs2CO3) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[2]

A crucial aspect of this reaction is the role of the base. It activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the organic group to the palladium center during transmetalation.[4][5][6]

Challenges in the Suzuki Coupling of Nitrogen-Containing Heterocycles

While powerful, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like this compound presents unique challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7]

  • Protodeboronation: Heteroaryl boronic acids, especially those with nitrogen atoms, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.[8][9]

  • Substrate Reactivity: The electron-rich nature of the pyrrolopyridine ring can influence the rate of oxidative addition.

Careful selection of the catalyst, ligand, base, and solvent system is therefore paramount to overcome these hurdles and achieve high yields.[10][11]

Recommended Suzuki Coupling Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Protocol 1: General Conditions with a Buchwald-Type Ligand

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids and employs a modern, highly active catalyst system known for its effectiveness with nitrogen-containing heterocycles.[2][10][11]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (2-5 mol%)

  • XPhos (2-5 mol% if using Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine this compound, boronic acid, base, and catalyst/ligand in a reaction vessel. Purge Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Combine_Reagents->Purge Add_Solvent Add degassed solvent mixture via syringe. Purge->Add_Solvent Heat_Stir Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress by TLC, LC-MS, or GC-MS. Heat_Stir->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Dilute_Extract Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Cool->Dilute_Extract Dry_Concentrate Dry the organic layer, filter, and concentrate under reduced pressure. Dilute_Extract->Dry_Concentrate Purify Purify the crude product by flash column chromatography. Dry_Concentrate->Purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.[2]

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (2.0-3.0 equiv), and the palladium catalyst/ligand system.

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.[2]

  • Place the reaction vial in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times. This is particularly advantageous for high-throughput synthesis of compound libraries.[12]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 at 3-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).[12]

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.

  • After cooling to room temperature, perform the work-up and purification as described in Protocol 1.

Data Summary and Comparison of Conditions

The choice of reaction parameters can significantly impact the outcome of the Suzuki coupling. The following table summarizes common conditions used for related heteroaryl bromides, providing a valuable reference for optimization.

Catalyst SystemLigandBaseSolvent SystemTemperature (°C)Typical YieldsReference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/Ethanol (1:1)60-110Good to Excellent[13]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80High[14]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O70-80Good[15][16]
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent[10]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃1,4-Dioxane/H₂O110Good to Excellent[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Use a fresh batch of catalyst or a more robust pre-catalyst.[9]- Ensure thorough degassing of all solvents.[17]- Verify the purity of starting materials.
Protodeboronation of Boronic Acid - Base is too strong- Presence of water- Switch to a milder base like KF or K₂CO₃.[9]- Consider running the reaction under anhydrous conditions.[9]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Maintain a strict inert atmosphere throughout the reaction.[9]- Use a more stable catalyst/ligand system.
Formation of Unidentified Byproducts - Reaction temperature is too high- Incorrect stoichiometry- Lower the reaction temperature.- Carefully control the stoichiometry of the reagents.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the this compound core. By understanding the reaction mechanism and the specific challenges posed by this nitrogen-containing heterocycle, researchers can select the appropriate conditions to achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful synthesis of novel 7-azaindole derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structure, being a bioisostere of both indole and the purine system of adenosine triphosphate (ATP), makes it an ideal framework for interacting with a wide range of biological targets. Consequently, 7-azaindole derivatives are integral components of numerous therapeutic agents, particularly as potent kinase inhibitors in oncology.[3][4]

This guide focuses on 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , a highly versatile building block for constructing complex molecular architectures. The strategic placement of a bromine atom at the C4-position provides a reliable synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse aryl, heteroaryl, alkynyl, and amino moieties. The methyl group at the C6-position offers an additional vector for structure-activity relationship (SAR) studies, potentially influencing steric interactions, metabolic stability, or physicochemical properties. These features make it an invaluable starting material for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position is primed for a variety of palladium-catalyzed reactions. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired carbon-carbon or carbon-nitrogen bond formation.

start Target Molecule Design (Starting with 4-bromo-6-methyl-7-azaindole) bond_type What type of bond is required at the C4-position? start->bond_type cc_aryl C(sp²) - C(sp²) (Aryl or Heteroaryl) bond_type->cc_aryl  Aryl/Heteroaryl  Substituent cc_alkyne C(sp²) - C(sp) (Alkynyl) bond_type->cc_alkyne  Alkynyl  Substituent cn_amine C(sp²) - N (Amine) bond_type->cn_amine  Amino  Substituent suzuki Suzuki-Miyaura Coupling (Use Boronic Acid/Ester) cc_aryl->suzuki sonogashira Sonogashira Coupling (Use Terminal Alkyne) cc_alkyne->sonogashira buchwald Buchwald-Hartwig Amination (Use Amine) cn_amine->buchwald

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the cornerstone method for creating biaryl and heteroaryl-aryl linkages.[5][6] It offers high functional group tolerance and generally mild reaction conditions, making it a preferred choice in late-stage diversification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a phosphine ligand are highly effective. The dppf ligand in Pd(dppf)Cl₂ provides a stable, electron-rich environment that facilitates both oxidative addition to the aryl bromide and the subsequent reductive elimination steps.[5][7]

  • Base: An aqueous inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial.[8] The base activates the boronic acid partner by forming a more nucleophilic boronate species, which accelerates the transmetalation step—the transfer of the organic group from boron to palladium.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or acetonitrile) and water is typically used.[7][9] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species, while the organic solvent ensures the solubility of the organic reactants and the palladium catalyst.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)MeCN/H₂O (4:1)80~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)90~80-90
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2.5) / SPhos (5)K₃PO₄ (2)Dioxane/H₂O (10:1)100~70-85
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O (3:1)85~80-90
Yields are estimates based on typical outcomes for similar substrates and should be optimized.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) active species can be oxidized by air.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Acetonitrile/Water) via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is fundamental for creating rigid linkers in molecules or for accessing precursors to other functional groups.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction classically employs a dual-catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11][12][13] The palladium complex undergoes oxidative addition with the aryl bromide. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is much more reactive and readily undergoes transmetalation with the palladium(II) complex.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used.[11] The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HBr generated during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like toluene, DMF, or THF are suitable to prevent side reactions and catalyst deactivation.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NToluene60~80-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHFRT~90-98
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPEADMF80~75-85
41-HexynePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NToluene60~80-90
Yields are estimates based on typical outcomes for similar substrates and should be optimized.
Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) salt (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful transformation for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] This reaction has largely replaced harsher classical methods and is indispensable in modern drug discovery.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos, when combined with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts.[16] These bulky ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[17] Its role is to deprotonate the amine, forming a more nucleophilic amide that can then displace the halide from the palladium center. Weaker bases are generally insufficient to drive the reaction to completion.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to ensure the stability of the strong base and the catalytic intermediates.

Pd0 L₂Pd(0) PdII_complex L₂Pd(II)(Ar)(Br) Pd0->PdII_complex Pd0->PdII_complex Oxidative Addition ArX Ar-Br (4-bromo-7-azaindole) OxAdd Oxidative Addition Amido_complex L₂Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex PdII_complex->Amido_complex Amine Coordination & Deprotonation Amine R₂NH Ligand_exchange Ligand Exchange Base -BH⁺ Base_in Base Amido_complex->Pd0 Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ (Final Product) Amido_complex->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene100~85-95
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.4)Dioxane110~80-90
3BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene100~70-85
4PiperidinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene100~80-90
Yields are estimates based on typical outcomes for similar substrates and should be optimized. Reaction requires a strictly inert atmosphere.
Experimental Protocol: Buchwald-Hartwig Amination
  • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best performed in an inert atmosphere glovebox. Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., Toluene). Stir for 5 minutes, then add the amine (1.2 equiv.).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the aminated product.

Conclusion

This compound is a powerful and versatile building block that provides a direct entry point into the medicinally relevant 7-azaindole chemical space. Through well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently synthesize a vast library of complex molecules. The protocols and rationale detailed in this guide serve as a robust starting point for scientists engaged in drug discovery, enabling the rapid development of novel compounds for biological evaluation.

References

Application Note: Strategic Use of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in the design of kinase inhibitors due to its ability to act as an ATP-mimetic hinge-binder. This application note details the strategic importance and practical application of a key intermediate, 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, in the modular synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. We provide a comprehensive overview of the FGFR signaling pathway, the rationale for targeting it in oncology, and detailed, field-proven protocols for the synthesis of a representative inhibitor using palladium-catalyzed cross-coupling reactions.

The FGFR Signaling Pathway: A Critical Target in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Under normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately modulates gene expression and drives cellular functions.

Aberrant activation of this pathway, through gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[1] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFRs has become a validated and attractive strategy for cancer therapy.[1][2]

FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_nucleus Nucleus FGFR FGFR Dimer RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene FGF FGF Ligand FGF->FGFR Binds & Dimerizes Inhibitor FGFR Inhibitor (e.g., from 4-bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR Blocks ATP Site Synthesis_Workflow Start Start: 4-bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine (1) Step1 Step 1: Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation) Start->Step1 Intermediate Intermediate (2) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Pd-catalyzed C-N bond formation) Intermediate->Step2 Purify Purification (Column Chromatography) Step2->Purify Final Final Product: FGFR Inhibitor (3) Purify->Final

References

Application Notes and Protocols for the Exploration of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology drug discovery. Its structure is recognized as a "privileged" scaffold due to its ability to interact with a wide range of biological targets, particularly the ATP-binding site of protein kinases.[1] The 7-azaindole core is a bioisostere of indole and purine, and its nitrogen atom in the pyridine ring can act as a key hydrogen bond acceptor, mimicking the hinge-binding interactions of adenine in ATP.[1][2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1]

This guide focuses on the potential of a specific subset of this class: 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives . While literature on this exact substitution pattern is emerging, the known structure-activity relationships (SAR) of related 7-azaindole compounds allow us to propose a strategic approach to their investigation in cancer research. The introduction of a bromine atom at the 4-position offers a vector for further chemical modification through cross-coupling reactions and may also engage in halogen bonding with the target protein. The 6-methyl group can provide beneficial hydrophobic interactions within the binding pocket and improve metabolic stability.[3]

These application notes will provide researchers with a comprehensive framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives as potential anticancer agents.

Predicted Mechanism of Action: Kinase Inhibition

Given the extensive precedent, the most probable mechanism of action for this compound derivatives is the inhibition of protein kinases critical to cancer cell proliferation, survival, and metastasis. The 7-azaindole scaffold has been successfully utilized to target a variety of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a key driver in various cancers.[4][5]

  • Glycogen Synthase Kinase 3β (GSK-3β) : Implicated in numerous signaling pathways relevant to cancer and neurodegenerative diseases.[6]

  • c-Met : A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis.[7]

  • Hematopoietic Progenitor Kinase 1 (HPK1) : A negative regulator of T-cell activation, making its inhibitors promising for immuno-oncology.[8]

The specific kinase targets for a novel 4-bromo-6-methyl derivative will depend on the nature of the substituents at other positions of the 7-azaindole core. A logical first step in characterizing a new derivative is to perform a broad kinase panel screen to identify primary targets.

Signaling Pathway Perturbation

The inhibition of a target kinase by a this compound derivative is expected to modulate downstream signaling pathways. For instance, inhibition of a receptor tyrosine kinase like FGFR would disrupt downstream cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, which are central to cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Inhibitor 4-bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the initial characterization of a novel this compound derivative.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cancer cell proliferation.

1. Cell Seeding:

  • Culture cancer cell lines of interest (e.g., breast cancer line MCF-7, liver cancer line HepG2) in appropriate media.
  • Trypsinize and count the cells.
  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the this compound derivative in DMSO.
  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.
  • Replace the media in the 96-well plate with the media containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate for 72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the media.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of the compound on the phosphorylation status of key signaling proteins.

1. Cell Lysis:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.
  • Treat the cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
  • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

5. Detection:

  • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay directly measures the inhibitory activity of the compound against a purified kinase.

1. Reagents and Plate Setup:

  • Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
  • Prepare a reaction buffer containing the purified target kinase, the kinase-specific substrate, and ATP.

2. Compound Addition:

  • Add serial dilutions of the this compound derivative to the wells of a 384-well plate.

3. Kinase Reaction:

  • Add the kinase reaction buffer to the wells to initiate the reaction.
  • Incubate at room temperature for the time specified in the kit protocol (typically 1 hour).

4. Signal Detection:

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
  • Determine the IC50 value of the compound for the specific kinase.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Novel Derivative Cell_Viability Protocol 1: Cell Viability Assay (Determine IC50) Start->Cell_Viability Kinase_Screen Kinome-wide Screening (Identify Targets) Start->Kinase_Screen Western_Blot Protocol 2: Western Blotting (Pathway Analysis) Cell_Viability->Western_Blot Kinase_Assay Protocol 3: In Vitro Kinase Assay (Confirm Inhibition & IC50) Kinase_Screen->Kinase_Assay Lead_Optimization Lead Optimization (SAR Studies) Western_Blot->Lead_Optimization Kinase_Assay->Lead_Optimization End Potential Drug Candidate Lead_Optimization->End

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Data Presentation: Comparative Activity of 7-Azaindole Derivatives

To provide context for the potential efficacy of this compound derivatives, the following table summarizes the reported activities of other 7-azaindole compounds against various kinases.

Compound ClassTarget KinaseReported IC50Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17 nM[4][5]
1H-pyrrolo[2,3-b]pyridine derivativeGSK-3β0.22 nM[6]
4-azaindole derivativec-Met20 nM[2]
7-azaindole derivativePDK1<100 nM[9]

This data illustrates the potent and diverse kinase inhibitory activity achievable with the 7-azaindole scaffold, supporting the rationale for investigating novel derivatives such as those with the 4-bromo-6-methyl substitution pattern.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The protocols and workflow outlined in these application notes provide a robust framework for the initial biological evaluation of these compounds. Future work should focus on structure-based drug design, leveraging co-crystal structures of lead compounds with their target kinases to guide further optimization of potency and selectivity. Additionally, in vivo studies in relevant cancer models will be crucial to validate the therapeutic potential of any promising candidates.

References

Experimental protocol for N-alkylation of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Strategies for the N-Alkylation of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of N-Functionalized 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its unique structure, which mimics a purine bioisostere, allows it to form key hydrogen bonding interactions with a multitude of biological targets. Consequently, derivatives of this scaffold are integral to the development of therapeutics for a range of diseases, including cancer and inflammatory disorders.[1][2] The N-alkylation of the pyrrole nitrogen is a critical synthetic step, as the substituent at this position (N-1) often plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties of the final drug candidate.

This guide provides a detailed examination of the experimental protocols for the N-alkylation of this compound, a versatile intermediate for further chemical elaboration. We will explore the mechanistic underpinnings of various synthetic strategies, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Considerations and Strategic Choices

The N-alkylation of a 7-azaindole is fundamentally a nucleophilic substitution reaction. The process begins with the deprotonation of the relatively acidic pyrrole N-H proton to generate a nucleophilic anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.

The choice of base, solvent, and alkylating agent dictates the reaction's efficiency, selectivity, and scalability. Key considerations include:

  • Basicity and Nucleophilicity: The base must be strong enough to deprotonate the pyrrole nitrogen without promoting unwanted side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective but require stringent anhydrous conditions and careful handling.[3][4] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their improved safety profile and ease of use.[5][6]

  • The "Cesium Effect": Cesium carbonate has demonstrated exceptional efficacy in many N-alkylation reactions.[7] The large, soft cesium cation (Cs⁺) is thought to coordinate loosely with the pyrrole anion, increasing its solubility in organic solvents and enhancing its nucleophilicity, a phenomenon often termed the "cesium effect".[8][9] This often leads to higher yields and cleaner reactions compared to other alkali metal carbonates.[10]

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are standard choices. They effectively solvate the cation of the base, leaving the pyrrole anion more reactive. While DMF is highly effective, it's crucial to note that its combination with sodium hydride can lead to exothermic decomposition and presents significant safety risks, especially at scale.[11][12]

  • Phase-Transfer Catalysis (PTC): For industrial applications or for substrates with poor solubility, PTC offers a robust and green alternative. A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the deprotonated anion from a solid or aqueous phase into the organic phase containing the alkylating agent.[13][14] This method allows the use of inexpensive inorganic bases and can often be performed in less hazardous solvents or even under solvent-free conditions.[15][16]

Comparative Overview of N-Alkylation Protocols

The selection of a specific protocol depends on the scale of the reaction, the available reagents, and the specific alkyl group being introduced. Below is a summary of common approaches.

Protocol Base Solvent Typical Temp. Key Advantages Key Considerations
Strong Base Sodium Hydride (NaH)THF, DMF0 °C to RTHigh reactivity, drives reaction to completion.[3]Requires strict inert atmosphere; NaH is pyrophoric; NaH/DMF combination is hazardous at scale.[12]
Carbonate Base Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT to 60 °CExcellent yields and selectivity ("cesium effect")[7]; milder and safer than NaH.[5][10]Higher cost compared to NaH or K₂CO₃.
Phase-Transfer K₂CO₃, NaOHToluene, MeCNRT to 80 °CScalable, often uses greener solvents, avoids hazardous reagents like NaH.[14]Requires a catalyst; optimization of catalyst and conditions may be necessary.
Mitsunobu PPh₃ / DIAD or DEADTHF, Dioxane0 °C to RTUses an alcohol as the alkylating agent; proceeds with stereochemical inversion at the alcohol center.[17][18]Generates stoichiometric phosphine oxide byproduct, which can complicate purification; less suitable for highly acidic nucleophiles.[19][20]

Detailed Experimental Protocols

Protocol 1: Cesium Carbonate Mediated N-Alkylation (Recommended)

This protocol is recommended for its high efficiency, operational simplicity, and superior safety profile compared to strong base methods. The "cesium effect" often provides excellent chemoselectivity and high yields.[9]

Workflow Diagram: Cesium Carbonate Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate & Cs₂CO₃ in DMF B Add Alkyl Halide (R-X) A->B C Stir at RT to 60°C (Monitor by TLC/LC-MS) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash, Dry, Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for Cs₂CO₃-mediated N-alkylation.

Materials:

  • This compound

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous cesium carbonate (1.5 - 2.0 eq).

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to form a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.3 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2: Sodium Hydride Mediated N-Alkylation (Alternative)

This classic method is highly effective but demands rigorous attention to safety and anhydrous technique.[3][4]

Reaction Scheme

Caption: General scheme for N-alkylation.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes or Pentanes (for washing NaH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Safety First: Perform all operations in a well-ventilated fume hood under an inert atmosphere. NaH reacts violently with water and is flammable.

  • In a dry, three-neck flask under an inert atmosphere, weigh the required amount of NaH (60% dispersion, 1.2 eq).

  • Wash the NaH dispersion with anhydrous hexanes or pentanes (3x) to remove the mineral oil. Carefully decant the solvent each time using a cannula or syringe.

  • Add anhydrous THF to the washed NaH to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Dissolve the this compound (1.0 eq) in a separate flask with anhydrous THF.

  • Slowly add the substrate solution to the stirred NaH slurry at 0 °C. Effervescence (H₂ gas evolution) will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes until H₂ evolution ceases.[21]

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC/LC-MS.

  • Quenching: Cool the mixture to 0 °C and very carefully and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Product Characterization

Confirmation of the N-alkylated product structure is achieved through standard spectroscopic methods:

  • ¹H NMR: Disappearance of the broad N-H singlet from the starting material and the appearance of new signals corresponding to the introduced alkyl group. A downfield shift of the pyrrole ring protons is also expected.

  • ¹³C NMR: Appearance of new carbon signals from the alkyl group.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak for the N-alkylated product.

  • Infrared (IR) Spectroscopy: Disappearance of the N-H stretching band (typically around 3100-3400 cm⁻¹) present in the starting material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Insufficiently active base (e.g., old NaH, hydrated Cs₂CO₃).Wet solvent or glassware.Poorly reactive alkylating agent (e.g., alkyl chloride).Use fresh, high-quality base.Ensure all glassware is oven-dried and solvents are anhydrous.Switch to a more reactive alkylating agent (bromide or iodide) or add a catalytic amount of NaI.
Incomplete Reaction Insufficient base or alkylating agent.Reaction time is too short or temperature is too low.Increase stoichiometry of the base and/or alkylating agent (e.g., 1.5 eq).Increase reaction time and/or temperature.
Formation of Side Products Reaction of solvent with base (e.g., NaH/DMF).[11]Over-alkylation (less common for this substrate).Use THF instead of DMF with NaH.[21]Use the minimum required equivalents of the alkylating agent.
Difficult Purification Residual DMF.Byproducts from Mitsunobu reaction (triphenylphosphine oxide).Perform thorough aqueous washes during workup to remove DMF.Optimize chromatography conditions; for Mitsunobu, consider using polymer-supported reagents.[19]

Conclusion

The N-alkylation of this compound is a fundamental transformation for accessing a wide array of valuable compounds in drug discovery. While the classic sodium hydride method is effective, protocols utilizing cesium carbonate offer a superior combination of efficiency, selectivity, and operational safety, making them highly suitable for modern synthesis laboratories. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can reliably and efficiently synthesize the desired N-alkylated 7-azaindole derivatives for their research programs.

References

Synthesis of Phosphodiesterase 4B (PDE4B) Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting PDE4B

Phosphodiesterase 4B (PDE4B) is a critical enzyme that governs intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger essential for a vast array of cellular functions.[1] Found predominantly in immune cells, inflammatory cells, and the brain, PDE4B plays a pivotal role in modulating inflammatory responses, cognitive functions, and mood regulation.[2] Its dysregulation has been implicated in a variety of pathological conditions, including inflammatory diseases like atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD), as well as certain neurological and psychiatric disorders.[1][2]

The strategic inhibition of PDE4B elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB then translocates to the nucleus to modulate the transcription of genes involved in the inflammatory cascade, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ).[1] This well-understood mechanism of action has established PDE4B as a significant and promising therapeutic target for the development of novel anti-inflammatory agents.[1]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of a potent class of PDE4B inhibitors, the benzoxaboroles, exemplified by the FDA-approved drug Crisaborole. Furthermore, it outlines robust methodologies for the in vitro biological evaluation of these synthesized compounds, offering researchers, scientists, and drug development professionals a practical and self-validating framework for advancing the discovery of next-generation PDE4B-targeted therapeutics.

The cAMP Signaling Pathway and PDE4B Inhibition

The central role of PDE4B in regulating inflammation is best understood through its function within the cAMP signaling pathway. The following diagram illustrates the mechanism of action for a PDE4B inhibitor.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP PDE4B PDE4B cAMP->PDE4B Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4B->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inhibitor PDE4B Inhibitor (e.g., Crisaborole) Inhibitor->PDE4B Inhibits pCREB pCREB CREB->pCREB Gene Modulation of Gene Expression pCREB->Gene Regulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-2, etc.) Gene->Cytokines

Caption: Mechanism of PDE4B inhibition in the cAMP signaling pathway.

Synthetic Protocol: Preparation of Crisaborole, a Benzoxaborole-Based PDE4B Inhibitor

This section details a proven two-step synthesis of Crisaborole, a potent benzoxaborole PDE4B inhibitor, commencing from the key starting material, 2-Bromo-5-hydroxybenzaldehyde.[1] The causality behind this synthetic strategy lies in the initial nucleophilic aromatic substitution to form the diaryl ether linkage, followed by a lithium-halogen exchange and subsequent borylation to construct the characteristic benzoxaborole ring.

Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

This step involves a nucleophilic aromatic substitution reaction where the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde displaces the fluorine atom of 4-fluorobenzonitrile.

Materials and Reagents:

  • 2-Bromo-5-hydroxybenzaldehyde

  • 4-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-Bromo-5-hydroxybenzaldehyde (100 g, 497 mmol) and 4-fluorobenzonitrile (301.2 g, 2487 mmol) in a mixture of DMF (250 mL) and toluene (500 mL).

  • Add potassium carbonate (206.2 g, 1492 mmol) to the solution.

  • Heat the reaction mixture to 115 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter to remove insoluble materials.

  • Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.

  • To the residue, add ethyl acetate (800 mL), water (500 mL), and brine (40 mL).

  • Perform phase separation at 65-70 °C. Extract the aqueous phase with ethyl acetate (150 mL) at the same temperature.

  • Combine the organic phases and wash sequentially with a mixture of water (225 mL) and brine (180 mL) at 65-70 °C.

  • Concentrate the organic phase under reduced pressure to obtain a solid.

  • Purify the solid by recrystallization from a hot mixture of ethyl acetate and toluene to yield 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Step 2: Synthesis of Crisaborole

This final step involves a lithium-halogen exchange on the bromo-intermediate, followed by reaction with a borate ester and subsequent acidic workup to form the benzoxaborole ring.

Materials and Reagents:

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile

  • Tri(C1-C4)alkyl borate (e.g., triisopropyl borate)

  • (C4-C6)alkyl lithium or aryl lithium (e.g., n-butyllithium)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-(4-Bromo-3-formylphenoxy)benzonitrile in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Crisaborole.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process from chemical synthesis to biological validation is a critical, self-validating system. Each step informs the next, ensuring the production of a potent and selective inhibitor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (2-Bromo-5-hydroxybenzaldehyde) Intermediate Intermediate Synthesis (Diaryl Ether Formation) Start->Intermediate Final Final Product Synthesis (Benzoxaborole Formation) Intermediate->Final Purify Purification (Recrystallization, Chromatography) Final->Purify Characterize Characterization (NMR, MS, Purity Analysis) Purify->Characterize EnzymeAssay In Vitro PDE4B Enzymatic Assay (IC50) Characterize->EnzymeAssay CellAssay Cell-Based Assay (TNF-α Release) EnzymeAssay->CellAssay Selectivity Selectivity Profiling (vs. other PDE isoforms) CellAssay->Selectivity DataAnalysis Data Analysis & Structure-Activity Relationship Selectivity->DataAnalysis

Caption: Experimental workflow from synthesis to biological evaluation.

Protocols for Biological Evaluation

The following protocols are essential for determining the potency and anti-inflammatory activity of the synthesized PDE4B inhibitors.

Protocol 1: In Vitro PDE4B Enzymatic Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4B. The half-maximal inhibitory concentration (IC50) is a key measure of potency.

Materials and Reagents:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Synthesized inhibitor dissolved in DMSO

  • Positive control (e.g., Roflumilast)

  • 96-well or 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Set up the assay plate with controls: "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" at various concentrations.

  • Add the diluted PDE4B enzyme solution to all wells except the "Blank" control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the cAMP substrate to all wells.

  • Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions of the specific assay kit being used (e.g., fluorescence polarization, HTRF, or luminescence-based).

  • Read the plate on a suitable plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based TNF-α Release Assay

This assay measures the anti-inflammatory effect of the inhibitor by quantifying its ability to suppress the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials and Reagents:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor dissolved in DMSO

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation, or culture the chosen cell line according to standard protocols.

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

  • Prepare serial dilutions of the synthesized inhibitor in the culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Add LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α release. For unstimulated controls, add culture medium instead of LPS.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each inhibitor concentration and determine the IC50 value.

Data Presentation: A Comparative Analysis

The inhibitory activities of Crisaborole and its analogs against various PDE4 subtypes are crucial for understanding the structure-activity relationship and selectivity of these compounds.

CompoundPDE4B IC50 (nM)Selectivity vs. PDE4DReference
Crisaborole 57.20~1x[3]
Analog 72 0.42Favorable[3]
Roflumilast 0.8~1xBPS Bioscience

Data presented is for illustrative purposes and should be generated for each newly synthesized compound.

Conclusion and Future Perspectives

The synthetic route commencing from 2-Bromo-5-hydroxybenzaldehyde provides a robust and effective method for producing benzoxaborole-based PDE4 inhibitors.[1] The protocols detailed in this guide offer a comprehensive and self-validating framework for the synthesis and biological characterization of these promising therapeutic agents. The quantitative data derived from these assays is fundamental for establishing structure-activity relationships, which in turn drives the iterative process of inhibitor design and optimization. Further exploration of diverse chemical scaffolds and a deeper understanding of the structural nuances of the PDE4B active site will undoubtedly pave the way for the discovery of novel therapeutics with enhanced efficacy, selectivity, and improved safety profiles for the treatment of a wide range of inflammatory diseases.

References

Application Notes and Protocols for Assay Development Using 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for the synthesis of compounds with a wide range of biological activities. Derivatives of this scaffold have shown potent inhibitory effects against various protein kinases and other key enzymes, making them highly attractive for the development of novel therapeutics, particularly in oncology and immunology.[1][2][3] The strategic placement of a bromine atom, as in the this compound scaffold, offers a key advantage for synthetic chemists. This position serves as a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the systematic exploration of the chemical space around the core structure to optimize potency and selectivity for specific biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust biochemical and cell-based assays for the characterization of novel derivatives of this compound. Given that various derivatives of the parent 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibition of protein kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8), this guide will focus on assay development strategies for identifying and characterizing novel kinase inhibitors.[1][3]

Part 1: Foundational Assays - Biochemical Characterization of Kinase Inhibition

The initial step in characterizing a new compound library based on the this compound scaffold is to determine its direct inhibitory effect on purified kinases. Homogeneous proximity-based assays are ideal for high-throughput screening (HTS) due to their sensitivity, robustness, and simple "add-and-read" formats.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a form of Förster Resonance Energy Transfer (FRET) that utilizes the long-lived fluorescence of lanthanide cryptates (the donor) to minimize background fluorescence, resulting in high signal-to-noise ratios.[4][5]

Principle of the HTRF Kinase Assay: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[6]

Experimental Workflow: HTRF Kinase Assay

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Test Compound Dilutions plate Dispense Reagents into 384-well Plate reagents->plate Add in sequence incubation Incubate at RT (e.g., 60 min) plate->incubation Initiate Reaction add_detection Add HTRF Detection Reagents: - Eu-Ab (anti-phospho) - SA-Acceptor incubation->add_detection Stop Reaction incubation2 Incubate at RT (e.g., 60 min, protected from light) add_detection->incubation2 read Read on HTRF-compatible Plate Reader incubation2->read

Caption: HTRF Kinase Assay Workflow.

Protocol: HTRF Kinase Assay for a Putative FGFR Inhibitor

This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.

Materials:

  • Kinase: Recombinant human FGFR1 (or other target kinase).

  • Substrate: Biotinylated poly(Glu, Tyr) 4:1.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (or other suitable acceptor).

  • Plates: Low-volume 384-well white plates.

  • Plate Reader: HTRF-compatible microplate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and biotinylated substrate in the assay buffer.

  • Initiation of Kinase Reaction: Add the enzyme/substrate mix to the wells containing the compounds. Then, add ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to be within the linear range of the reaction.

  • Detection: Stop the kinase reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths. Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

Component Final Concentration
FGFR1 Kinase1-5 nM
Biotin-poly(GT)100 nM
ATP10 µM (approx. Km)
Test CompoundVaries (e.g., 1 nM - 100 µM)
DMSO≤ 1%
Eu-anti-pY AntibodyAs per manufacturer
SA-AcceptorAs per manufacturer
Table 1: Example Reagent Concentrations for an HTRF Kinase Assay.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

AlphaLISA is another bead-based proximity assay that is highly sensitive and resistant to interference from colored compounds.[7][8]

Principle of the AlphaLISA Kinase Assay: The assay uses two types of beads: Donor beads and Acceptor beads. In a typical kinase assay format, a biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[9] Kinase inhibitors prevent this interaction, leading to a loss of signal.

Experimental Workflow: AlphaLISA Kinase Assay

AlphaLISA_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Test Compound Dilutions plate Dispense Reagents into 384-well Plate reagents->plate Add in sequence incubation Incubate at RT (e.g., 60 min) plate->incubation Initiate Reaction add_detection Add AlphaLISA Detection Reagents: - Acceptor Beads (anti-phospho) - Streptavidin Donor Beads incubation->add_detection Stop Reaction incubation2 Incubate at RT (e.g., 60 min, in the dark) add_detection->incubation2 read Read on Alpha-enabled Plate Reader incubation2->read

Caption: AlphaLISA Kinase Assay Workflow.

Protocol: AlphaLISA Kinase Assay for a Putative CDK8 Inhibitor

Materials:

  • Kinase: Recombinant human CDK8/CycC complex.

  • Substrate: Biotinylated peptide substrate specific for CDK8.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • AlphaLISA Reagents: Anti-phospho-substrate Acceptor beads and Streptavidin Donor beads.

  • Plates: 384-well ProxiPlates.

  • Plate Reader: Alpha-enabled microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in the assay buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In the assay plate, combine the test compound, kinase, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a mixture of the AlphaLISA Acceptor beads and Streptavidin Donor beads to stop the reaction.

  • Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an Alpha-enabled reader. Calculate the percent inhibition based on the signal relative to controls.

Component Final Concentration
CDK8/CycC Kinase0.5-2 nM
Biotin-peptide Substrate50 nM
ATP20 µM (approx. Km)
Test CompoundVaries (e.g., 1 nM - 100 µM)
DMSO≤ 1%
Acceptor Beads20 µg/mL
Donor Beads20 µg/mL
Table 2: Example Reagent Concentrations for an AlphaLISA Kinase Assay.

Part 2: Cellular Assays - Assessing Compound Activity in a Biological Context

After identifying promising hits in biochemical assays, it is crucial to evaluate their activity in a cellular environment. Cell-based assays provide insights into cell permeability, target engagement in a physiological context, and potential off-target effects or cytotoxicity.

Cell Viability and Cytotoxicity Assays

A primary goal of many kinase inhibitors, particularly in oncology, is to inhibit the proliferation of cancer cells. Therefore, assessing the effect of the this compound derivatives on cell viability is a critical next step.

2.1.1. CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10][11] The amount of ATP is directly proportional to the number of viable cells.

Principle of the CellTiter-Glo® Assay: The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells, releasing ATP, which drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.[12]

Experimental Workflow: CellTiter-Glo® Assay

CTG_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_detection Detection seed_cells Seed cells in a 96- or 384-well plate adhesion Allow cells to adhere (overnight) seed_cells->adhesion add_compound Add serial dilutions of test compounds adhesion->add_compound incubation Incubate for desired duration (e.g., 72 hours) add_compound->incubation equilibrate Equilibrate plate to RT incubation->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_lyse Mix to induce lysis (2 min) add_reagent->mix_lyse stabilize Incubate at RT to stabilize signal (10 min) mix_lyse->stabilize read Read luminescence stabilize->read

Caption: CellTiter-Glo® Assay Workflow.

Protocol: CellTiter-Glo® Assay for Anticancer Activity

Materials:

  • Cell Line: A cancer cell line known to be dependent on the target kinase (e.g., a breast cancer cell line for an FGFR inhibitor).[1]

  • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plates: Opaque-walled 96- or 384-well plates suitable for luminescence measurements.

  • Plate Reader: Luminometer.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into the wells of an opaque-walled plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells. Include wells with vehicle (DMSO) control and untreated controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader. Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Parameter Recommendation
Cell Seeding Density1,000 - 10,000 cells/well (cell line dependent)
Treatment Duration72 hours
Final DMSO Conc.≤ 0.5%
Table 3: General Parameters for a CellTiter-Glo® Assay.

2.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[13] While widely used, it is important to be aware of its limitations, such as interference from colored or reducing compounds and variability in results due to changes in cellular metabolism that are not directly related to viability.[14][15]

Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of metabolically active cells.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Cell Line and Culture Medium: As described for the CellTiter-Glo® assay.

  • Test Compounds: this compound derivatives in DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.

  • Plates: Clear 96-well flat-bottom plates.

  • Plate Reader: Spectrophotometer capable of reading absorbance at 570 nm.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the CellTiter-Glo® assay, using clear 96-well plates.

  • Addition of MTT: After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm.

Part 3: Data Analysis and Interpretation

For all assays, raw data should be converted to percent inhibition or percent viability relative to controls. For dose-response experiments, the data should be plotted on a semi-log scale (percent inhibition vs. log of compound concentration) and fitted to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The successful prosecution of a drug discovery program relies on the implementation of a robust and logical assay cascade. This guide provides detailed protocols for primary biochemical screening using HTRF and AlphaLISA technologies, followed by secondary cellular assays to assess compound efficacy in a more physiologically relevant context. By carefully optimizing and executing these assays, researchers can effectively identify and characterize potent and cell-active derivatives of this important chemical scaffold, paving the way for the development of new targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. This molecule, a substituted 7-azaindole, is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Achieving high yield and regiochemical purity during its synthesis can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experimental workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. The most reliable and regioselective method for introducing a bromine atom at the C4-position of the 7-azaindole core involves a two-step process: N-oxidation of the pyridine nitrogen followed by reaction with a brominating agent. Direct bromination is often unselective and low-yielding for the desired isomer.

dot

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Q1: My reaction yield is very low, or I'm recovering only the starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Possible Cause A: Incorrect Bromination Strategy Direct bromination of the 7-azaindole ring with reagents like N-Bromosuccinimide (NBS) is highly unlikely to yield the desired C4-bromo product in significant quantities. The pyrrole ring is more electron-rich than the pyridine ring, making the C3 position the most nucleophilic site for electrophilic aromatic substitution.[3][4][5] Attempting direct bromination will preferentially form the 3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine isomer.

Solution: The most effective and regioselective strategy is a two-step synthesis via an N-oxide intermediate.

  • N-Oxidation: The pyridine nitrogen of the 6-methyl-7-azaindole starting material is first oxidized to form 6-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide. This step deactivates the C3 position slightly and strongly activates the C4 and C6 positions of the pyridine ring towards nucleophilic attack or rearrangement after activation.[6]

  • Bromination of the N-Oxide: The N-oxide is then treated with a suitable brominating agent like phosphorus oxybromide (POBr₃) or a combination of methanesulfonic anhydride and a bromide source.[7] This directs the bromination specifically to the C4 position.

Possible Cause B: Reagent Quality and Inertness

  • NBS: If attempting direct bromination (not recommended), ensure the NBS is pure. Impure, yellowish NBS can give unreliable results.[8] It can be recrystallized from hot water if necessary.

  • Solvents: Anhydrous solvents are crucial, especially for reactions involving organometallics or highly reactive intermediates. The presence of water can quench reagents and lead to undesired side products.[9]

  • Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Solution:

  • Always use freshly opened or properly stored anhydrous solvents.

  • Use high-purity reagents.

  • Maintain an inert atmosphere throughout the reaction, from reagent addition to quenching.

Q2: My NMR analysis shows a mixture of products, with a major isomer that is not my target C4-bromo compound.

Possible Cause: Lack of Regiocontrol As mentioned, this is the expected outcome of direct electrophilic bromination. The C3 position of the 7-azaindole nucleus is kinetically favored for electrophilic attack. The enzymatic halogenation of azaindoles also confirms the high reactivity of the C3 position.[4]

Solution: Enforce Regioselectivity via the N-Oxide Pathway The formation of the N-oxide is the key to solving this problem. The subsequent reaction with POBr₃ proceeds via a rearrangement mechanism that strongly favors halogenation at the C4 position. A patent for the preparation of 4-substituted-7-azaindoles explicitly outlines this N-oxidation-halogenation sequence.[6]

dot

Caption: Recommended N-Oxide pathway vs. unselective direct bromination.

Q3: I'm having difficulty purifying the final product from the reaction mixture.

Possible Cause A: Formation of Hard-to-Separate Isomers If a non-selective bromination method was used, the resulting mixture of C3-bromo, C4-bromo, and potentially dibrominated species can be very challenging to separate by standard column chromatography due to their similar polarities.

Solution:

  • Prevention: The best solution is to prevent the formation of these isomers by using the N-oxide method.

  • Chromatography: If you must separate a mixture, use a high-performance silica gel and a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 20-30%). Monitoring with a TLC stain that is sensitive to both isomers is critical.

  • Crystallization: Sometimes, one isomer will crystallize preferentially. Attempting crystallization from a variety of solvent systems (e.g., EtOAc/Hexane, Dichloromethane/Hexane, Ethanol/Water) may help isolate the desired product. Some protocols report isolating products via direct crystallization from the reaction mixture.[10]

Possible Cause B: Persistent Reagent-Related Impurities Reagents like phosphorus oxybromide can create byproducts that are difficult to remove.

Solution:

  • Aqueous Workup: A thorough aqueous workup is essential. After the reaction is complete, quench it carefully by pouring it over ice water. Neutralize acidic byproducts by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product into a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities before drying with MgSO₄ or Na₂SO₄.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the N-oxide intermediate? Phosphorus oxybromide (POBr₃) is a commonly cited and effective reagent for this transformation. Other systems, such as using methanesulfonic anhydride with a bromide salt like tetramethylammonium bromide in DMF, have also been reported for the synthesis of 4-bromo-7-azaindole.[7]

Q2: What are the optimal reaction conditions (solvent, temperature)?

  • N-Oxidation: This step is typically performed using m-Chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in a solvent like Dichloromethane (DCM), THF, or Acetic Acid. The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[6]

  • Bromination: For the reaction of the N-oxide with POBr₃, a solvent like acetonitrile or DMF is common. The reaction may require heating (e.g., 80-100 °C) to proceed to completion.[6]

Q3: How do I confirm that I have synthesized the correct C4-bromo isomer? The definitive method is ¹H NMR spectroscopy. The protons on the pyridine and pyrrole rings will have characteristic chemical shifts and coupling constants. For the 6-methyl-7-azaindole core:

  • C5-H: This proton will appear as a singlet.

  • C2-H and C3-H: These pyrrole protons will appear as doublets with a small coupling constant (J ≈ 3-4 Hz). In the 4-bromo product, the C5-H proton will still be present. In the 3-bromo isomer, the C2-H proton would appear as a singlet, which is a key distinguishing feature. 2D NMR techniques like COSY and HMBC can provide further structural confirmation.

Q4: What are the primary safety considerations for this synthesis?

  • mCPBA: A potential explosion hazard, especially when impure or upon shock or friction. Store it refrigerated and handle it with non-metal spatulas.

  • POBr₃: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: DCM is a suspected carcinogen. DMF is a reproductive toxin. Use all solvents in a well-ventilated fume hood.

  • Quenching: The quenching of reactive reagents like POBr₃ is highly exothermic. Always add the reaction mixture slowly to ice water, never the other way around.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the C4-halogenation of 7-azaindoles.[6][7]

Part 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in Dichloromethane (DCM, approx. 10-15 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-Chloroperoxybenzoic acid (mCPBA, ~77%, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 10% aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used in the next step without further purification.

Part 2: Synthesis of this compound

  • Combine the crude 6-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) and acetonitrile (approx. 10 mL per gram) in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add phosphorus oxybromide (POBr₃, 2.0-3.0 eq) carefully. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 82-85 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ or another suitable base until the pH is ~7-8.

  • Extract the aqueous mixture with Ethyl Acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure this compound.

Parameter Condition Rationale
Starting Material 6-methyl-1H-pyrrolo[2,3-b]pyridineThe core scaffold for the synthesis.
Step 1 Reagent mCPBAA common and effective oxidizing agent for forming N-oxides.
Step 2 Reagent POBr₃Provides both activation of the N-oxide and a source of bromine for C4-substitution.[6]
Temperature Control 0 °C for mCPBA addition; Reflux for brominationManages exothermicity and provides sufficient energy to overcome the activation barrier.
Workup Mild basic quench (NaHCO₃)Neutralizes acidic byproducts without degrading the acid-sensitive pyrrole ring.
Purification Silica Gel ChromatographyStandard method for separating the desired product from non-polar and polar impurities.

References

Stability and storage conditions for 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the stability and storage of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we address common challenges and questions to ensure the integrity of your research material and the reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues that may arise from the improper handling or storage of this compound.

Issue: Inconsistent or Lower-Than-Expected Reaction Yields

Symptoms:

  • You are performing a well-established reaction protocol, but the yield of your desired product is significantly lower than anticipated.

  • You observe the formation of unexpected side products.

  • Reaction reproducibility is poor between batches.

Possible Cause: Degradation of the this compound starting material is a likely culprit. This can be caused by exposure to ambient moisture, light, or elevated temperatures over time. The pyrrolo[2,3-b]pyridine core is susceptible to oxidation and other degradation pathways under suboptimal conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately check the storage conditions of your compound. It should be stored in a tightly sealed container, protected from light, and refrigerated.

  • Aliquot the Reagent: If you are using the reagent from a larger stock bottle, it is best practice to aliquot it into smaller, single-use vials. This minimizes the exposure of the entire stock to ambient conditions with each use.

  • Inert Atmosphere: For reactions that are particularly sensitive to moisture or air, consider handling the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Quality Control: If you suspect degradation, it is advisable to re-analyze the purity of your starting material using techniques such as NMR or LC-MS before proceeding with further reactions.

Issue: Difficulty in Dissolving the Compound

Symptoms:

  • The compound does not fully dissolve in a solvent in which it is reported to be soluble.

  • You observe suspended particles or a change in the expected color of the solution.

Possible Cause: Exposure to moisture can lead to the formation of hydrates or other less soluble species. Alternatively, slow decomposition over time can result in the formation of insoluble polymeric byproducts.

Troubleshooting Steps:

  • Drying the Compound: If moisture contamination is suspected, the compound can be dried under a high vacuum for a few hours before use. Ensure the temperature is kept low to avoid thermal degradation.

  • Solvent Quality: Use anhydrous solvents for your reactions, as residual water can contribute to solubility issues and unwanted side reactions.

  • Gentle Warming and Sonication: In some cases, gentle warming or sonication can aid in the dissolution of the compound. However, be cautious with heating as it can accelerate degradation.

Section 2: Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the stability and storage of this compound.

Q1: What is the recommended long-term storage temperature for this compound?

For long-term storage, it is recommended to keep this compound in a refrigerator at 2-8°C.[1][2] Some suppliers may recommend storage at 4°C.

Q2: Is this compound sensitive to light?

Yes, it is advisable to protect this compound from light.[2] Store it in an amber vial or a container that is wrapped in aluminum foil to prevent photodegradation.

Q3: Do I need to store this compound under an inert atmosphere?

While not always strictly necessary for short-term handling, for long-term storage and to ensure the highest purity, storing under an inert atmosphere (like argon or nitrogen) is good practice. The most critical precaution is to keep the container tightly sealed to prevent exposure to moisture and air.[1][3][4][5]

Q4: How should I handle the compound upon receiving a new shipment?

Upon receipt, it is recommended to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound. If the compound is shipped at room temperature, it should be transferred to the recommended refrigerated storage conditions as soon as possible, especially if it will not be used within a couple of weeks.[1][2]

Q5: What is the expected shelf life of this compound?

When stored under the recommended conditions (refrigerated, dry, and protected from light), the compound is expected to be stable.[2][4][5] However, it is always best to check the supplier's certificate of analysis for a specific shelf life or re-analysis date.

Section 3: Summary of Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[1][2]To minimize thermal degradation and maintain long-term stability.
Light Protect from light (e.g., amber vial)[2]To prevent photodegradation.
Atmosphere Tightly sealed container[1][3][4][5]To protect from moisture and atmospheric contaminants.
Handling Allow to warm to room temperature before openingTo prevent condensation of moisture onto the compound.

Section 4: Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its integrity.

G cluster_receipt Receiving and Initial Storage cluster_usage Experimental Use cluster_storage Post-Use Storage receive Receive Shipment equilibrate Equilibrate to Room Temp. receive->equilibrate Before opening inspect Inspect Container Seal equilibrate->inspect store_initial Store at 2-8°C, Protected from Light inspect->store_initial retrieve Retrieve from Storage store_initial->retrieve For experiment warm_up Equilibrate to Room Temp. retrieve->warm_up weigh Weigh Required Amount warm_up->weigh use_reaction Use in Reaction weigh->use_reaction reseal Tightly Reseal Container weigh->reseal Immediately after weighing return_storage Return to 2-8°C Storage reseal->return_storage

Caption: Recommended handling and storage workflow for this compound.

References

Overcoming solubility issues of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered with this compound. As a substituted 7-azaindole, this heterocyclic compound exhibits physicochemical properties that require careful consideration during experimental design to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted 7-azaindole, a class of compounds often characterized by poor aqueous solubility. Its structure, containing both a hydrophobic brominated pyridine ring and a hydrogen-bonding pyrrole motif, contributes to this property. While empirical data for this specific molecule is not widely published, based on structurally similar compounds like 4-bromo-7-azaindole, it is expected to have low solubility in water and moderate solubility in common organic solvents.[1] High-purity, anhydrous organic solvents are recommended for preparing stock solutions.

Q2: Which organic solvents are recommended for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this one.[2][3] Other polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) may also be effective. For certain applications, alcohols like ethanol or methanol can be used, although they may offer lower solubilizing capacity than DMSO.[1][4] It is critical to use anhydrous solvents, as water content can significantly reduce the solvating power for hydrophobic compounds.[3][4]

Q3: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A3: This is a very common issue known as "crashing out" or precipitation upon dilution.[3][5] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous environment of your assay buffer. When the DMSO concentration drops sharply upon dilution, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

To prevent this, consider the following strategies:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound if your experimental design allows.

  • Optimize the Dilution Protocol: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously.[6] This rapid dispersion can prevent the formation of localized, supersaturated regions that initiate precipitation.

  • Maintain a Low Percentage of DMSO: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to minimize its own biological effects.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the 100% DMSO stock into an intermediate solvent (like pure culture medium or a buffer with a higher co-solvent percentage) before the final dilution into the assay buffer.[7]

Q4: Can I use heating or sonication to dissolve my compound?

A4: Yes, gentle warming and sonication are standard techniques to aid dissolution.[2][3] A water bath set to 37°C can help overcome the activation energy barrier for dissolution. Sonication can break down compound aggregates, increasing the surface area available for solvation. However, exercise caution, as excessive heat can degrade thermally sensitive compounds. Always verify compound stability under these conditions if possible.

Troubleshooting Guide: Step-by-Step Protocols

If you continue to face solubility issues, a more systematic approach is required. The following sections provide detailed protocols to diagnose and solve these problems.

Problem: Compound will not dissolve in 100% DMSO.

This is uncommon for this class of compounds but can occur due to issues with compound purity, solvent quality, or insufficient solvation energy.

Troubleshooting Workflow

A Start: Compound Insoluble in DMSO B Verify DMSO Quality (Anhydrous, High-Purity) A->B C Apply Gentle Heat (37°C Water Bath) B->C If quality is confirmed D Apply Sonication (5-15 minutes) C->D E Assess Dissolution D->E F Outcome: Soluble (Proceed with experiment) E->F Compound Dissolves G Outcome: Insoluble (Consider alternative solvent like DMF or NMP) E->G Compound Remains Insoluble

Caption: Workflow for dissolving compound in DMSO.

Protocol 1: Enhanced Dissolution in DMSO

  • Verification: Ensure you are using a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water will reduce its effectiveness.[3][4]

  • Weighing: Accurately weigh the desired amount of this compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM or 20 mM).

  • Mechanical Agitation: Vortex the vial vigorously for 2-3 minutes.

  • Sonication: If solids persist, place the vial in a water bath sonicator for 10-15 minutes.[2]

  • Gentle Warming: If still undissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Be cautious not to exceed temperatures that might degrade the compound.[2]

  • Final Inspection: The solution should be clear and free of any visible particulates. If solubility is still an issue, a different primary solvent may be required.

Problem: Compound precipitates in aqueous buffer during dilution.

This is the most frequent challenge. The goal is to find a formulation that maintains the compound in a soluble state at the final desired concentration in the assay medium.

Troubleshooting Workflow

A Start: Precipitation in Aqueous Buffer B Optimize Dilution Technique (e.g., Dropwise addition to vortexing buffer) A->B C Precipitation Solved? B->C D Yes C->D E No C->E I End: Stable Solution Achieved D->I F Implement Co-Solvent System E->F G Test pH Modification (if compound has ionizable groups) E->G H Assess Kinetic Solubility F->H G->H H->I

Caption: Workflow for preventing precipitation in aqueous buffer.

Protocol 2: Co-Solvent System for In Vitro Assays

Many kinase inhibitors and other poorly soluble drugs require a multi-component solvent system, or "vehicle," to maintain solubility in aqueous environments for both in vitro and in vivo studies.[8][9][10][11] A common formulation involves DMSO, a polymer like polyethylene glycol (PEG), and a surfactant like Tween® 80.

Hypothetical Solubility Data

Solvent SystemEstimated Solubility (µM)Notes
Water< 1Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 1Salts do not significantly improve solubility.
100% DMSO> 20,000High solubility for stock solution preparation.
100% Ethanol~500Moderate solubility.
PBS with 0.5% DMSO~5-10Represents typical final assay conditions; kinetic solubility is key.
PBS with 1% DMSO, 5% PEG300, 1% Tween80~50-100Co-solvents significantly increase aqueous solubility.

Note: This data is illustrative and should be determined empirically for your specific compound and assay conditions.

Step-by-Step Formulation Protocol:

  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 20 mM).

  • Prepare Vehicle Components: Use sterile, high-purity reagents. A common starting vehicle for in vivo studies that can be adapted for in vitro use is:

    • 10% DMSO

    • 40% PEG300 (or PEG400)

    • 5% Tween® 80

    • 45% Saline (or your specific assay buffer)[8]

  • Sequential Addition (Crucial): The order of mixing is critical to avoid precipitation. a. In a sterile tube, add the required volume of the DMSO stock solution. b. Add the PEG300 and vortex thoroughly until the solution is homogeneous. c. Add the Tween® 80 and vortex again until fully mixed. d. Slowly add the aqueous buffer (e.g., PBS or saline) to the mixture while continuously vortexing to reach the final volume.[8]

  • Final Observation: The resulting solution should be clear. If turbidity or precipitation is observed, the proportions of the vehicle components may need to be adjusted (e.g., increase the co-solvent percentage) or the final compound concentration lowered.

  • Vehicle Control: Always prepare a vehicle-only solution (following the same steps without the compound) to be used as a negative control in your experiments.

Protocol 3: Determining Kinetic Solubility in Assay Buffer

Kinetic solubility is the concentration of a compound that remains in solution under specific assay conditions after being introduced from a DMSO stock. It is often a more practical measure for researchers than thermodynamic solubility.

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 99 µL), resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will create a range of compound concentrations.

  • Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a relevant period (e.g., 1-2 hours).

  • Measure Turbidity: Use a plate reader to measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The highest concentration that does not show a significant increase in turbidity compared to the vehicle-only control wells is considered the kinetic solubility limit under those conditions.[5] This is the maximum concentration you can confidently use in your assay without risking precipitation.

By applying these structured troubleshooting protocols, researchers can systematically overcome the solubility challenges associated with this compound, ensuring the generation of reliable and high-quality experimental data.

References

Technical Support Center: Regioselectivity in 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (a derivative of 7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in their synthetic routes. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and supported by established literature.

Section 1: Understanding the Reactivity Landscape

Before diving into specific troubleshooting, it is crucial to understand the inherent electronic properties of the 4-bromo-6-methyl-7-azaindole scaffold. The molecule presents multiple potential sites for reaction, and selectivity is governed by a delicate interplay of electronics, sterics, and reaction conditions.

Caption: Key reactive sites on the 4-bromo-6-methyl-7-azaindole core.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section is structured to directly address issues you may encounter during your experiments.

Part A: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

The C4-bromo position is the most common site for building molecular complexity via cross-coupling. While seemingly straightforward, challenges can arise from catalyst deactivation or unintended side reactions.

Question 1: My Suzuki-Miyaura coupling at C4 is giving low yields. What are the critical parameters to optimize?

Answer: Low yields in Suzuki couplings are often traced back to catalyst activity, base effectiveness, or substrate stability.[1][2] The 7-azaindole nucleus can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: For heteroaromatic systems, electron-rich, bulky phosphine ligands are often superior. If you are using Pd(PPh₃)₄, consider switching to a catalyst system known for higher efficacy with heteroaryl halides, such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos.[3]

  • Base and Solvent System: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[4] The solvent system should be rigorously deoxygenated. A biphasic system like dioxane/water or toluene/water is standard, but for sensitive substrates, anhydrous conditions with a base like KOtBu in THF can be explored.

  • Temperature Control: While reflux is common, excessive heat can lead to decomposition of the starting material or the boronic acid. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

ParameterRecommendation 1Recommendation 2Rationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd₂(dba)₃ (2.5 mol%) + SPhos (5-10 mol%)Dppf and Buchwald-type ligands are robust and promote efficient oxidative addition and reductive elimination with heteroaryl halides.[3]
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.)These bases are highly effective in promoting the transmetalation step and are less likely to cause side reactions compared to stronger, more nucleophilic bases.[4]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Both are standard, but choice can affect substrate and reagent solubility. Ensure thorough degassing.[5]
Temperature 80-100 °C90 °CBalances reaction rate against potential degradation of reagents.

Question 2: I am attempting a Buchwald-Hartwig amination at C4, but the reaction is stalling or I'm seeing decomposition. How can I improve this transformation?

Answer: Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to ligand choice and base strength.[6][7] The N1-H of the pyrrole is acidic and can interfere with the reaction by consuming base or interacting with the catalyst.

Key Considerations:

  • N1-Protection: Protecting the N1 position is highly recommended. A sulfonyl (e.g., Ts) or a BOC group can prevent unwanted side reactions. This is often the single most important factor for success.

  • Ligand Selection: Sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art for these couplings, often providing superior results to older ligands like BINAP.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are standard choices. Avoid bases like K₂CO₃ which are typically not strong enough.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Question 3: My Sonogashira coupling is failing. Are there any specific considerations for this substrate?

Answer: Yes, Sonogashira couplings, while robust, can be sensitive.[9][10] The standard conditions (Pd catalyst, Cu(I) co-catalyst, amine base) are a good starting point, but optimization is often necessary.

Troubleshooting Steps:

  • Copper-Free Conditions: The amine base can sometimes coordinate to the copper co-catalyst, leading to catalyst deactivation. Consider a copper-free Sonogashira protocol. These often use more electron-rich palladium ligands and may require a slightly higher temperature but can be cleaner.[11]

  • Base Choice: The amine base (e.g., Et₃N, DIPEA) also acts as the solvent. Ensure it is dry and freshly distilled. For sensitive substrates, a non-coordinating organic base like DBU in a solvent like THF or DMF can be beneficial.

  • Alkyne Homocoupling (Glaser coupling): If you observe significant formation of the alkyne dimer, it indicates that the oxidative addition of the aryl bromide to palladium is the slow step. This can be mitigated by using a more active palladium catalyst/ligand system or by adding the alkyne slowly to the reaction mixture.

Part B: Deprotonation and the "Halogen Dance" Problem

A common strategy for functionalizing positions other than C4 is deprotonation with a strong base followed by quenching with an electrophile. However, this approach is fraught with regioselectivity challenges, most notably the "halogen dance" rearrangement.

Question 4: I treated my 4-bromo-7-azaindole with n-BuLi at -78°C and quenched with an electrophile, but I isolated a C5-functionalized product instead of a C3 or C2 product. What happened?

Answer: You have likely induced a base-catalyzed halogen dance .[12][13] This is a known rearrangement for halogenated aromatic and heteroaromatic systems. The strong base deprotonates a position on the ring (e.g., C5 or C3), creating a transient lithiated intermediate. This intermediate can then rearrange to a more thermodynamically stable lithiated species, which involves the migration of the bromine atom. In 7-azaindoles, migration of the bromine from C4 to C5 is a common outcome.

Mechanism of Halogen Dance:

  • Deprotonation: A strong base (e.g., LDA, n-BuLi) removes a proton, typically from C5, which is adjacent to the bromine and activated by the pyridine ring.

  • Rearrangement: The resulting C5-lithiated species is in equilibrium with the C4-lithiated, C5-bromo species via a complex mechanism. The driving force is the formation of a more stable carbanion.[14]

  • Quenching: When you add an electrophile, it traps the most abundant or most reactive lithiated species present at that moment, leading to the C5-functionalized, 4-bromo product or the C5-functionalized, 4-lithiated product which then gets protonated during workup.

How to Suppress the Halogen Dance:

  • Use a Hindered Base: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred over n-BuLi. Their steric bulk can favor kinetic deprotonation at a specific site and may slow down the rearrangement process.[15]

  • Directed ortho-Metalation (DoM): The most reliable strategy is to install a directing metalation group (DMG) on the N1 nitrogen. A pivaloyl (Piv) or carbamoyl (-CONR₂) group will direct lithiation specifically to the C2 position, preventing deprotonation at other sites that initiate the dance.[16]

  • Temperature and Time: Keep the reaction temperature as low as possible (-78 °C or even -90 °C) and the time before quenching as short as possible to favor the kinetically formed product over the thermodynamically rearranged one.

Section 3: Recommended Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with dry solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling at C4

This protocol details a reliable method for C-C bond formation at the C4 position.

  • Reagent Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v, to achieve a substrate concentration of ~0.1 M).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N1-Sulfonylation for Pyrrole Protection

Protecting the N1 position is often a prerequisite for subsequent regioselective functionalization.

  • Reagent Setup: Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) dissolved in a minimal amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to yield the N1-tosyl protected product.

References

Technical Support Center: Optimizing ADME Properties of 1H-pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the preclinical development of this important class of molecules. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors and other therapeutics.[1][2] However, optimizing its ADME profile to achieve a desirable pharmacokinetic (PK) profile can be a significant hurdle.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information herein is grounded in established scientific principles and practical laboratory experience to empower you to make informed decisions in your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding the ADME optimization of 1H-pyrrolo[2,3-b]pyridine inhibitors.

Q1: My 1H-pyrrolo[2,3-b]pyridine inhibitor shows excellent potency in biochemical assays, but has poor cellular activity. What are the likely ADME-related causes?

A1: A significant drop-off between biochemical and cellular potency often points to issues with the compound's ability to reach its intracellular target. The primary ADME-related culprits are typically poor membrane permeability and high efflux. The 1H-pyrrolo[2,3-b]pyridine core, while versatile, can contribute to planarity and hydrogen bonding characteristics that may hinder passive diffusion across the cell membrane. Additionally, these scaffolds can be recognized by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.

To diagnose the issue, it is recommended to perform a Caco-2 permeability assay.[3] This assay not only measures the apparent permeability (Papp) but can also determine the efflux ratio, providing direct evidence if your compound is a substrate of efflux transporters.[3]

Q2: I'm observing rapid clearance of my lead compound in in vivo studies. What are the common metabolic liabilities of the 1H-pyrrolo[2,3-b]pyridine scaffold?

A2: The 1H-pyrrolo[2,3-b]pyridine ring system can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Common sites of metabolism include the pyrrole ring and any appended alkyl or aryl groups. The electronic properties of the heterocyclic system can influence its metabolic stability.[6]

To identify the metabolic "soft spots," conducting in vitro metabolic stability assays using liver microsomes or hepatocytes is crucial.[7][8] Subsequent metabolite identification studies using high-resolution mass spectrometry can pinpoint the exact sites of oxidation, hydroxylation, or other biotransformations. This information is invaluable for guiding medicinal chemistry efforts to block these metabolic sites, for instance, through the introduction of fluorine atoms or by replacing metabolically labile groups with more stable bioisosteres.[9]

Q3: My compound has poor aqueous solubility. What initial steps should I take to improve it for in vitro assays and in vivo studies?

A3: Poor aqueous solubility is a frequent challenge with heterocyclic compounds, including the 1H-pyrrolo[2,3-b]pyridine series.[10][11] The first step is to thoroughly characterize the physicochemical properties of your compound, including its pKa, LogP, and crystalline form.

For in vitro assays, initial strategies include:

  • pH adjustment: The pyridine nitrogen in the scaffold can be protonated at acidic pH, potentially forming a more soluble salt.[12]

  • Use of co-solvents: Solvents like DMSO, ethanol, or PEG can be used, but it's critical to determine the tolerance of your specific assay to these solvents.[12]

  • Stepwise dilution: To avoid "DMSO shock" and precipitation when adding a DMSO stock to an aqueous buffer, a serial dilution approach is recommended.[12]

For in vivo formulation, more advanced strategies may be necessary, such as:

  • Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution.[11]

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can enhance solubility.[11][13]

  • Lipid-based formulations: Systems like SEDDS or SMEDDS can improve the solubility and absorption of lipophilic compounds.[11]

Q4: My 1H-pyrrolo[2,3-b]pyridine inhibitor shows high plasma protein binding. How does this impact its pharmacological activity and how can I mitigate it?

A4: High plasma protein binding (PPB) means that a large fraction of the drug is bound to proteins like albumin and α1-acid glycoprotein in the bloodstream, leaving only a small unbound fraction available to exert its therapeutic effect.[14][15] This can lead to a discrepancy between total plasma concentration and the pharmacologically active concentration at the target site.

It is essential to measure the fraction unbound (fu) using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[14][16][17][18] If PPB is excessively high (>99.9%), medicinal chemistry strategies to reduce lipophilicity or alter the charge distribution of the molecule may be necessary. Introducing polar groups or modifying substituents can disrupt the interactions with plasma proteins.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.

Metabolic Stability Assays

Q: My compound shows very rapid disappearance in the liver microsomal stability assay, but the in vivo clearance is lower than predicted. What could be the reason?

A: This discrepancy can arise from several factors:

  • High Non-Specific Binding in Microsomes: Your compound might be highly lipophilic and binding extensively to the microsomal proteins and lipids, which can sometimes be misinterpreted as metabolic clearance. It's important to determine the extent of non-specific binding in your assay.

  • Different Metabolic Pathways: Microsomal assays primarily assess Phase I metabolism (e.g., CYP-mediated).[8] If your compound is also cleared by Phase II enzymes (present in hepatocytes but less active in microsomes) or other non-hepatic pathways in vivo, the microsomal assay will not provide a complete picture.[7]

  • In Vitro-In Vivo Extrapolation (IVIVE) Scaling Factors: The scaling factors used to predict in vivo clearance from in vitro data may not be appropriate for your compound class.

Troubleshooting Steps:

  • Measure non-specific binding: Incorporate a control to determine the fraction of compound bound to the microsomes.

  • Run a hepatocyte stability assay: This will provide a more comprehensive view of both Phase I and Phase II metabolism.[8]

  • Refine your IVIVE model: Consider using different scaling factors or a more sophisticated physiologically based pharmacokinetic (PBPK) model.

Solubility Assays

Q: I am getting inconsistent results in my kinetic solubility assay. What are the potential causes and how can I improve reproducibility?

A: Inconsistent kinetic solubility results often stem from experimental variables that are not tightly controlled.

  • Precipitation Dynamics: The rate of addition of your DMSO stock to the aqueous buffer can influence the onset and extent of precipitation.

  • Incubation Time and Temperature: Insufficient equilibration time or temperature fluctuations can lead to variable results.

  • Detection Method: The method used to detect precipitation (e.g., turbidity, light scattering) can have varying sensitivity.

Troubleshooting Steps:

  • Standardize the addition protocol: Use an automated liquid handler for consistent addition rates. Adding the compound stock to a vortexing buffer can also help.[12]

  • Optimize incubation conditions: Ensure a consistent incubation time (e.g., 2 hours) and temperature (e.g., 37°C).[12]

  • Use a reliable detection method: Measuring turbidity at a specific wavelength (e.g., 620 nm) with a plate reader is a common and reliable method.[12]

Permeability Assays (Caco-2)

Q: My compound has a high efflux ratio in the Caco-2 assay. How can I confirm which transporter is responsible and what are the strategies to overcome this?

A: A high efflux ratio indicates that your compound is a substrate for transporters like P-gp or BCRP.

Troubleshooting Steps:

  • Use specific inhibitors: Run the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of a specific inhibitor will identify the responsible transporter.

  • Structural modifications: Medicinal chemistry efforts can be directed at reducing the compound's affinity for the efflux transporter. This can involve:

    • Reducing the number of hydrogen bond donors.

    • Modulating lipophilicity.

    • Introducing bulky groups that sterically hinder binding to the transporter.

Part 3: Experimental Protocols and Data

Key ADME Parameters for 1H-pyrrolo[2,3-b]pyridine Inhibitors

The following table summarizes desirable parameter ranges for lead optimization.

ADME ParameterAssayDesirable RangeRationale
Kinetic Solubility Turbidimetric> 50 µMEnsures sufficient solubility for reliable in vitro testing.
Thermodynamic Solubility Shake-flask> 10 µMMore representative of equilibrium solubility.
LogD at pH 7.4 Potentiometric or Shake-flask1 - 3Balances solubility and permeability.
Permeability (Papp A to B) Caco-2> 10 x 10⁻⁶ cm/sIndicates good potential for oral absorption.
Efflux Ratio (Papp B to A / Papp A to B) Caco-2< 2Low efflux suggests the compound is less likely to be actively removed from cells.
Microsomal Stability (T½) Liver Microsomes> 30 minIndicates resistance to Phase I metabolism.
Hepatocyte Stability (T½) Hepatocytes> 30 minProvides a broader assessment of metabolic stability.
Plasma Protein Binding (% Unbound) Equilibrium Dialysis> 1%Ensures a sufficient fraction of the drug is available to interact with the target.
CYP Inhibition (IC₅₀) Recombinant CYPs> 10 µMReduces the risk of drug-drug interactions.[3]
hERG Inhibition (IC₅₀) Patch-clamp> 10 µMMinimizes the risk of cardiotoxicity.[19]
Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures: In a 96-well plate, add the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life (T½) and intrinsic clearance (CLint).

Part 4: Visualizations

ADME Optimization Workflow

ADME_Optimization_Workflow cluster_0 Initial Screening cluster_1 Lead Optimization - In Vitro ADME cluster_2 In Vivo DMPK Potency Biochemical Potency Solubility Kinetic Solubility Potency->Solubility High Potency Permeability PAMPA Solubility->Permeability Sol > 50 µM Caco2 Caco-2 Permeability (Efflux Ratio) Permeability->Caco2 Good PAMPA MetStab Microsomal Stability (T½, CLint) Caco2->MetStab PPB Plasma Protein Binding (% Unbound) MetStab->PPB CYP_Inhib CYP Inhibition (IC50) PPB->CYP_Inhib hERG hERG Inhibition (IC50) CYP_Inhib->hERG PK_Study Pharmacokinetic Study (Mouse/Rat) hERG->PK_Study Good In Vitro Profile Met_ID Metabolite Identification PK_Study->Met_ID

Caption: A typical workflow for ADME property optimization.

Troubleshooting Low Cellular Potency

Cellular_Potency_Troubleshooting Start Low Cellular Potency Check_Perm Assess Permeability (Caco-2) Start->Check_Perm Check_Efflux Determine Efflux Ratio Check_Perm->Check_Efflux No Low_Perm Low Papp (A->B) Check_Perm->Low_Perm Yes High_Efflux High Efflux Ratio (>2) Check_Efflux->High_Efflux Yes Optimize_Perm Increase Lipophilicity (LogD 1-3) Low_Perm->Optimize_Perm Optimize_Efflux Modify Structure to Avoid Transporters High_Efflux->Optimize_Efflux

References

Technical Support Guide: Scalable Synthesis of 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. This key heterocyclic intermediate is a vital building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide is structured to provide not only step-by-step protocols but also to address common challenges and frequently asked questions, ensuring a robust and scalable process.

Section 1: Synthesis Overview and Key Strategic Considerations

The synthesis of this compound is primarily achieved via the direct electrophilic bromination of the 6-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-methyl-7-azaindole) starting material. The core challenge of this synthesis lies in achieving high regioselectivity for the C4 position while minimizing the formation of other isomers (e.g., 3-bromo) and di-brominated byproducts.

The pyrrolo[2,3-b]pyridine ring system is electron-rich, making it susceptible to electrophilic attack. The position of bromination is directed by the electronics of the bicyclic system. While the pyrrole ring is generally more activated than the pyridine ring, precise control of reaction conditions is paramount to ensure the desired C4 functionalization.

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis SM Start: 6-methyl-1H- pyrrolo[2,3-b]pyridine Solvent Dissolution (e.g., DMF, CH3CN) SM->Solvent Cool Cool to 0 °C Solvent->Cool Reagent Add Brominating Agent (e.g., NBS) Cool->Reagent React Reaction Monitoring (TLC / LC-MS) Reagent->React Quench Aqueous Quench React->Quench Upon Completion Extract Solvent Extraction (e.g., EtOAc) Quench->Extract Wash Brine Wash Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Purification (Chromatography or Recrystallization) Concentrate->Purify Analyze Characterization (NMR, MS) Purify->Analyze FP Final Product: 4-bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Analyze->FP

Caption: High-level workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how can it be sourced? The required starting material is 6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 824-51-1). It is a commercially available heterocyclic compound used in pharmaceutical research.[3] For scalable projects, it is crucial to secure a supplier who can provide consistent quality and larger quantities. Always perform identity and purity checks (e.g., NMR, LC-MS) on the incoming starting material before use.

Q2: Which brominating agent is most effective for this synthesis? N-Bromosuccinimide (NBS) is the most commonly recommended reagent for this transformation. It is an electrophilic brominating agent that is solid, easy to handle, and generally provides higher selectivity compared to liquid bromine (Br₂). The use of NBS minimizes the formation of corrosive HBr as a byproduct, which can lead to substrate degradation. Alternative systems, such as dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr), can also be effective for brominating pyrrole derivatives, particularly if NBS proves inefficient.[4]

Q3: Why is temperature control so critical during the bromination step? Electrophilic bromination is an exothermic reaction. Maintaining a low temperature (typically 0 °C to 5 °C) is crucial for several reasons:

  • Selectivity: It helps control the regioselectivity of the reaction, favoring the kinetically preferred C4-isomer. At higher temperatures, the risk of forming other isomers and over-brominated products increases.

  • Stability: The 7-azaindole core can be sensitive to strong acidic conditions and heat. Low temperatures prevent potential degradation of both the starting material and the product.

  • Safety: On a larger scale, controlling the exotherm is a critical safety parameter to prevent a runaway reaction.

Q4: What are the best analytical methods for monitoring this reaction? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.

  • TLC: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. It provides a quick and straightforward way to visualize the consumption of the starting material and the appearance of the product spot.

  • LC-MS: This is the preferred method for unambiguous monitoring. It allows for the clear identification of the starting material, the desired product, and any isomeric or over-brominated byproducts based on their mass-to-charge ratio (m/z).

Section 3: Detailed Experimental Protocol (Lab Scale)

This protocol is a representative procedure for the synthesis on a 5-10 gram scale.

Reagent and Stoichiometry Table
ReagentCAS No.Mol. Wt. ( g/mol )Amount (g)Moles (mmol)Equiv.
6-methyl-1H-pyrrolo[2,3-b]pyridine824-51-1132.165.0037.81.0
N-Bromosuccinimide (NBS)128-08-5177.987.0539.61.05
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09100 mL--
Ethyl Acetate (EtOAc)141-78-688.11500 mL--
Saturated Sodium Bicarbonate (aq.)--200 mL--
Brine (Saturated NaCl solution)--100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04---
Step-by-Step Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolution: Charge the flask with 6-methyl-1H-pyrrolo[2,3-b]pyridine (5.00 g, 37.8 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (7.05 g, 39.6 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Portion-wise addition is critical for controlling the reaction exotherm and maintaining selectivity. A rapid addition can lead to localized temperature spikes and increased byproduct formation.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress every 30 minutes using LC-MS or TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 200 mL of cold water. This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

    • Causality Note: The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Toluene).

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Logic Diagram: Low Yield / Incomplete Conversion

Caption: Decision tree for troubleshooting low reaction yield.

Q: My reaction is very slow or has stalled completely. What should I do?

  • Potential Cause: The NBS may have degraded. NBS can hydrolyze over time if exposed to moisture.

  • Solution: Use a new, sealed bottle of NBS. Confirm its activity if possible. Alternatively, you can slowly increase the reaction temperature to 15-20 °C and monitor closely by LC-MS to see if the reaction progresses.

Q: My LC-MS shows multiple product peaks with the same mass. How do I resolve this?

  • Potential Cause: Formation of regioisomers (e.g., 3-bromo and 4-bromo isomers). This can happen if the reaction temperature was not adequately controlled or if the solvent choice was suboptimal.

  • Solution:

    • Temperature Control: Ensure strict temperature control below 5 °C during NBS addition and the initial reaction phase.

    • Solvent Effects: Solvents can influence regioselectivity. If DMF is problematic, consider switching to acetonitrile (CH₃CN) or tetrahydrofuran (THF).

    • Purification: These isomers are often difficult to separate. A high-efficiency silica gel column with a shallow gradient or reverse-phase chromatography may be required.

Q: I am seeing a significant amount of a di-brominated byproduct (M+158). How can I prevent this?

  • Potential Cause: Over-bromination due to excess NBS or prolonged reaction time.

  • Solution:

    • Stoichiometry: Use no more than 1.05 equivalents of NBS. Accurate weighing of both starting material and NBS is critical.

    • Monitoring: Stop the reaction as soon as the starting material is consumed. Do not let the reaction run for an extended period after completion.

    • Reverse Addition: On a larger scale, consider adding a solution of the starting material to a slurry of NBS to maintain a low concentration of the activated azaindole at all times.

Q: The product seems to be degrading during workup or on the silica gel column. What is the cause?

  • Potential Cause: The 7-azaindole nucleus can be sensitive to acid. Residual HBr (from NBS) or acidic silica gel can cause degradation.

  • Solution:

    • Neutralize: Ensure the aqueous workup with sodium bicarbonate is thorough to neutralize all acids.

    • Silica Gel Treatment: If column chromatography is necessary, consider pre-treating the silica gel by slurrying it in the eluent containing 0.5-1% triethylamine to neutralize acidic sites.

    • Alternative Purification: Prioritize recrystallization over chromatography for large-scale purification to minimize potential degradation and improve process efficiency.

Section 5: Scalability Considerations

Transitioning this synthesis from the bench to a pilot or manufacturing scale introduces new challenges.

  • Thermal Safety: The exotherm from the NBS addition must be managed. For kilogram-scale batches, a jacketed reactor with efficient cooling is mandatory. The rate of addition must be carefully controlled based on the reactor's heat-removal capacity.

  • Mixing: Efficient mixing is crucial to avoid localized "hot spots" during reagent addition, which can lead to poor selectivity and byproduct formation.

  • Materials Handling: Handling large quantities of DMF (a regulated solvent) and NBS (a reactive solid) requires appropriate engineering controls and personal protective equipment.

  • Purification Strategy: Column chromatography is generally not viable for large-scale manufacturing. Developing a robust crystallization procedure is the most critical step for scalable purification. This involves screening various solvent/anti-solvent systems to find conditions that provide high purity and yield. Common systems include isopropanol/water, toluene/heptane, or ethyl acetate/heptane.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-6-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly promising subclass: 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs. We will delve into the rationale behind experimental design, compare the performance of various analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.

The Strategic Importance of the 4-Bromo-6-Methyl Scaffold

The this compound core is not a random starting point. Each substituent is strategically placed to confer specific advantages in the context of kinase inhibition:

  • The Pyrrolo[2,3-b]pyridine Core: This bicyclic heterocycle acts as the fundamental "hinge-binding" motif. The pyridine nitrogen and the pyrrole N-H group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP. This anchoring is a common feature of many potent kinase inhibitors.[1]

  • The 4-Bromo Substituent: The bromine atom at the C4 position serves a dual purpose. Firstly, as a halogen, it can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like the backbone carbonyl oxygen) in the ATP-binding pocket, which can significantly enhance binding affinity and selectivity. Secondly, the carbon-bromine bond provides a versatile synthetic handle for further diversification of the scaffold through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a wide range of substituents at this position to optimize potency and target selectivity.[2]

  • The 6-Methyl Group: The methyl group at the C6 position is likely to impart favorable properties by influencing the electronic nature of the pyridine ring and providing a degree of steric hindrance that can be exploited for selective targeting. It can also enhance metabolic stability by blocking a potential site of oxidation.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study dedicated exclusively to the this compound scaffold is not extensively documented in a single source, we can synthesize a robust SAR profile by drawing insights from studies on closely related 1H-pyrrolo[2,3-b]pyridine analogs targeting various kinases such as Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Phosphodiesterase 4B (PDE4B).[3][4][5]

Key SAR Insights:
  • Substitution at the N1 position (Pyrrole Nitrogen):

    • Small alkyl groups or the presence of a free N-H can be crucial for maintaining activity, as this position is often involved in hydrogen bonding or occupies a space-restricted region of the ATP-binding pocket.

    • Larger substituents at N1 can be detrimental to activity, although this is target-dependent. For instance, N-methylation of a related pyrrolo[3,2-b]pyridine led to a loss of activity against PDE4B.[3]

  • Substitution at the C2 and C3 positions (Pyrrole Ring):

    • These positions are often solvent-exposed and provide opportunities for introducing substituents that can enhance potency and selectivity, as well as improve physicochemical properties like solubility.

    • For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, modifications at the C2 position with various amides significantly modulated PDE4B inhibitory activity and selectivity over PDE4D.[3] Small cyclic aliphatic amides were found to be favorable.[3]

  • Substitution at the C5 position (Pyridine Ring):

    • This position is a key vector for introducing larger substituents that can interact with the solvent-exposed region of the kinase domain.

    • In the context of FGFR inhibitors, introducing a trifluoromethyl group at C5 was a key starting point for developing potent analogs.[5] Further modifications at this position with groups capable of hydrogen bonding were proposed to enhance activity.[6]

The following diagram illustrates the key positions for modification on the this compound scaffold and summarizes the likely impact of substitutions based on related series.

Synthesis_Workflow Start 2-amino-5-methylpyridine Step1 Bromination (e.g., NBS, Acetonitrile) Start->Step1 Intermediate1 2-amino-4-bromo-5-methylpyridine Step1->Intermediate1 Step2 Introduction of Pyrrole Precursor (e.g., Chloroacetaldehyde) Intermediate1->Step2 Intermediate2 Substituted Pyridine Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., Base-mediated) Intermediate2->Step3 Product This compound Step3->Product Kinase_Assay_Workflow Start Prepare Serial Dilutions of Test Compounds Step1 Dispense Compounds, Controls to 384-well Plate Start->Step1 Step2 Add Kinase and Substrate Solution Step1->Step2 Step3 Initiate Reaction with ATP Incubate at RT (e.g., 60 min) Step2->Step3 Step4 Add Kinase-Glo® Reagent to Stop Reaction Step3->Step4 Step5 Incubate in Dark (10 min) Step4->Step5 Step6 Measure Luminescence with Plate Reader Step5->Step6 End Calculate IC50 from Dose-Response Curve Step6->End

References

Comparative analysis of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the 1H-Pyrrolo[2,3-b]pyridine Scaffold and its Derivatives as Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to this success is the identification of "privileged scaffolds" – core molecular frameworks that can be systematically modified to achieve potent and selective inhibition against various kinases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent example of such a scaffold. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for inhibitor design.

This guide provides a comparative analysis of kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, using 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a representative of this chemical class. While specific inhibitory data for this exact molecule is not extensively available in public literature, the broader family of 7-azaindole derivatives has yielded numerous potent inhibitors against a range of important kinase targets. We will compare the performance of these derivatives against other well-established kinase inhibitors, supported by experimental data and detailed protocols for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the utility of this scaffold in developing next-generation kinase-targeted therapies. The 7-azaindole core is a key component in several FDA-approved drugs, highlighting its significance in medicinal chemistry.[1]

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its structural mimicry of the adenine base of ATP, the natural substrate for kinases. The pyridine nitrogen and the pyrrole N-H group can act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the backbone of the kinase hinge region. This bidentate interaction anchors the inhibitor in the ATP-binding pocket, providing a strong foundation for achieving high potency.

cluster_0 Kinase Hinge Region cluster_1 1H-Pyrrolo[2,3-b]pyridine Scaffold hinge_backbone ...HN-CO...HN-CO... scaffold Scaffold hinge_backbone:e->scaffold:w scaffold:w->hinge_backbone:e

Caption: General interaction of the 1H-pyrrolo[2,3-b]pyridine scaffold with the kinase hinge region.

The versatility of this scaffold is demonstrated by the wide array of kinases that can be targeted through substitutions at various positions of the bicyclic system.[1] These modifications allow for the exploration of different sub-pockets within the ATP-binding site, thereby tuning the inhibitor's potency and selectivity profile. Derivatives of this scaffold have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF1R), Cyclin-Dependent Kinase 8 (CDK8), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), among others.[1][2][3][4]

Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives and Other Kinase Inhibitors

This section compares the inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine derivatives with other classes of inhibitors targeting the same kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR activity due to mutations, fusions, or amplifications is a known driver in various cancers, including urothelial carcinoma and cholangiocarcinoma.[5][6]

Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFRs. For instance, a derivative reported by Wang et al. (compound 4h ) demonstrated low nanomolar inhibition of FGFR1, 2, and 3.[2]

Inhibitor Scaffold Class FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM)
Compound 4h [2]1H-Pyrrolo[2,3-b]pyridine7925
Erdafitinib [5]Pyrazolo[3,4-b]pyridine1.22.54.6
Pemigatinib [5][7]Pyrido[2,3-d]pyrimidine0.40.51.2
Infigratinib [7]Pyrimidine0.91.41.0

Analysis: The 1H-pyrrolo[2,3-b]pyridine derivative 4h shows excellent potency against FGFRs, comparable to the FDA-approved inhibitors Erdafitinib and Pemigatinib.[2][5] This highlights the potential of this scaffold in developing effective FGFR-targeted therapies. The comparator drugs, while belonging to different heterocyclic families, also engage the kinase hinge region, but their extended substitutions allow for additional interactions that contribute to their high affinity.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition

CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[8] In the tumor microenvironment, CSF1R signaling on tumor-associated macrophages (TAMs) can promote tumor growth and metastasis, making it an attractive target for cancer immunotherapy.[8][9]

Pexidartinib, an FDA-approved inhibitor for tenosynovial giant cell tumor, features a 1H-pyrrolo[2,3-b]pyridine core.[4][10] It is a potent inhibitor of CSF1R.

Inhibitor Scaffold Class CSF1R IC50 (nM) c-KIT IC50 (nM) FLT3 IC50 (nM)
Pexidartinib [2][10]1H-Pyrrolo[2,3-b]pyridine10816
PLX5622 [11]N/A<10>1000>1000
BLZ945 [11]N/A1250250

Analysis: Pexidartinib demonstrates potent inhibition of CSF1R. However, it also shows activity against other kinases like c-KIT and FLT3.[2][10] In contrast, inhibitors like PLX5622 and BLZ945 have been developed with higher selectivity for CSF1R.[11] The data underscores a key challenge in kinase inhibitor design: achieving selectivity. The 1H-pyrrolo[2,3-b]pyridine scaffold in Pexidartinib allows for potent inhibition, but the overall selectivity profile is determined by the specific substitutions on the core structure.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

CDK8, along with its paralog CDK19, is a component of the Mediator complex and plays a crucial role in regulating gene transcription.[12] Dysregulation of CDK8 has been implicated in various cancers, including colorectal cancer, by modulating key oncogenic signaling pathways like WNT/β-catenin.[4][13]

Recent studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective CDK8 inhibitors.

Inhibitor Scaffold Class CDK8 IC50 (nM) CDK19 IC50 (nM)
Compound 22 [4][13]1H-Pyrrolo[2,3-b]pyridine48.6N/A
Senexin A [14][15]Pyrimidine280310 (Kd)
BI-1347 [15][16]N/A1.1N/A

Analysis: The 1H-pyrrolo[2,3-b]pyridine derivative (Compound 22) exhibits potent CDK8 inhibition, demonstrating the applicability of this scaffold for targeting transcriptional kinases.[4][13] When compared to other CDK8 inhibitors like Senexin A and BI-1347, it shows competitive potency.[14][15][16] The development of selective CDK8/19 inhibitors is an active area of research, with several compounds currently in clinical trials.[3]

Experimental Protocols for Kinase Inhibitor Profiling

Accurate and reproducible assessment of inhibitor potency is critical in drug discovery. Below are standard protocols for biochemical and cell-based kinase assays.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor by measuring the amount of ATP consumed during the kinase reaction.

start Prepare serial dilution of inhibitor (e.g., this compound) step1 Add inhibitor, kinase, and substrate peptide to 384-well plate start->step1 step2 Incubate for 10-15 min at room temperature step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate for 60 min at 30°C step3->step4 step5 Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent step4->step5 step6 Incubate for 40 min at room temperature step5->step6 step7 Add Kinase Detection Reagent to convert ADP to ATP and generate light step6->step7 step8 Incubate for 30 min at room temperature step7->step8 end Measure luminescence using a plate reader step8->end

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control wells).

  • Enzyme Addition: Add 2.5 µL of the kinase enzyme in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase-specific substrate peptide and ATP to initiate the reaction. The final ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Phospho-Specific ELISA)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

start Seed cells in a 96-well plate and grow overnight step1 Treat cells with serially diluted inhibitor for 1-2 hours start->step1 step2 Stimulate cells with an appropriate agonist to activate the kinase pathway (if necessary) step1->step2 step3 Lyse cells and transfer lysate to an antibody-coated ELISA plate step2->step3 step4 Incubate to capture the total substrate protein step3->step4 step5 Wash plate step4->step5 step6 Add a phospho-specific detection antibody step5->step6 step7 Incubate and wash step6->step7 step8 Add HRP-conjugated secondary antibody step7->step8 step9 Incubate and wash step8->step9 step10 Add substrate (e.g., TMB) and develop color step9->step10 step11 Stop reaction and read absorbance step10->step11 end Calculate percent inhibition and determine IC50 step11->end

Caption: Workflow for a cell-based phospho-specific ELISA.

Step-by-Step Methodology:

  • Cell Culture: Seed cells known to have an active signaling pathway involving the kinase of interest into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist for a predetermined amount of time (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody that recognizes the total (phosphorylated and unphosphorylated) substrate protein.

    • Incubate to allow the protein to bind.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or a multiplexing system) or to a housekeeping protein. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO-treated control and determine the IC50 value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Its ability to effectively engage the kinase hinge region provides a robust platform for developing drugs against a multitude of kinase targets, as evidenced by the success of molecules like Pexidartinib and the promising preclinical data for derivatives targeting FGFR and CDK8.

While specific inhibitory data for This compound is not yet widely published, its structure suggests it is a valuable intermediate for further chemical elaboration. The bromo group at the 4-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents that can probe different regions of the kinase active site. The methyl group at the 6-position may provide beneficial hydrophobic interactions or serve to block metabolism.

Future efforts in this area will likely focus on leveraging the 1H-pyrrolo[2,3-b]pyridine core to develop inhibitors with improved selectivity profiles to minimize off-target effects and to overcome clinical resistance mechanisms. The continued exploration of structure-activity relationships around this privileged scaffold will undoubtedly lead to the discovery of new and more effective kinase-targeted therapies.

References

A Comparative Guide to Validating the Biological Target of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry. Its unique structure, a bioisostere of indole, has led to its incorporation into numerous clinical candidates and approved drugs, particularly as kinase inhibitors.[1] When a novel compound featuring this privileged scaffold, such as 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, demonstrates promising activity in a phenotypic screen, the critical next step is to unequivocally identify and validate its biological target. This process is fundamental to understanding its mechanism of action, predicting potential off-target effects, and building a robust foundation for further drug development.[2][3]

This guide provides an in-depth comparison of leading methodologies for target validation, moving beyond simple protocol recitation to explain the strategic rationale behind each experimental choice. We will use this compound as our central case study to illustrate a multi-pronged approach, ensuring a high degree of confidence in the final target identification.

Chapter 1: The Foundational Pillar: Confirming Direct Target Engagement in a Cellular Milieu

Before assessing the functional consequences of target modulation, it is imperative to demonstrate that the compound physically interacts with its putative target within the complex and competitive environment of a living cell. Relying solely on in vitro assays with purified recombinant proteins can be misleading, as cellular factors, protein conformations, and high concentrations of endogenous ligands like ATP can dramatically alter a compound's binding characteristics.[4] Here, we compare two gold-standard, label-free techniques for confirming target engagement in cells.

Cellular Thermal Shift Assay (CETSA): Measuring Target Stabilization

CETSA is a powerful biophysical assay that operates on a simple, elegant principle: the binding of a ligand, such as our compound, to its target protein increases the protein's thermal stability.[5][6] When cells are heated, proteins begin to denature and aggregate out of solution. A ligand-bound protein, however, will resist this thermal denaturation until a higher temperature is reached. This "thermal shift" is direct evidence of target engagement.[7][8]

The choice to use CETSA is driven by its ability to provide direct evidence of binding in a native cellular context—be it in cell lysates, intact cells, or even tissue samples—without requiring any modification to the compound, which could alter its behavior.[6] A positive thermal shift provides a strong, quantifiable indicator that the compound is occupying the target's binding pocket.

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation A 1. Culture Cells to Desired Confluency B 2. Treat Cells with Compound or Vehicle (DMSO) A->B C 3. Aliquot Cell Suspension into PCR tubes B->C D 4. Heat Aliquots across a Temperature Gradient (e.g., 40°C - 70°C) C->D E 5. Cell Lysis (e.g., Freeze-Thaw) D->E F 6. Separate Soluble Fraction from Precipitated Protein (Centrifugation) E->F G 7. Quantify Soluble Target Protein (e.g., Western Blot) F->G H 8. Plot Melting Curves & Determine Thermal Shift (ΔTm) G->H

Caption: CETSA workflow for assessing compound-target engagement.

  • Cell Treatment: Plate cells (e.g., a cancer cell line where the putative target is expressed) and grow to ~80% confluency. Treat cells with this compound at a final concentration of 10 µM or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 46°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of the soluble target protein at each temperature point by Western Blot or another quantitative protein detection method.[9]

  • Data Plotting: Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. The shift in the midpoint of the curve (Tm) represents the thermal stabilization conferred by the compound.

TreatmentPutative TargetApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)Kinase X52.1°CN/ABaseline thermal stability of the protein.
10 µM this compoundKinase X56.3°C+4.2°CStrong evidence of direct target engagement.
10 µM this compoundControl Protein61.5°C+0.1°CNo significant engagement with control protein.
Chemical Proteomics (Kinobeads): Profiling Target Selectivity

Given that the 7-azaindole scaffold is prevalent in kinase inhibitors, a chemical proteomics approach using "kinobeads" is an excellent orthogonal method.[10] This technique uses beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[11]

This is a competitive binding assay. The cell lysate is pre-incubated with our test compound. If our compound binds to a specific kinase, it will occupy the ATP-binding pocket, preventing that kinase from binding to the kinobeads.[11] By using quantitative mass spectrometry to identify which kinases are less abundant in the bead pulldown from the compound-treated sample compared to the control, we can identify the compound's targets and simultaneously profile its selectivity across hundreds of kinases.[12][13]

cluster_0 Lysate Preparation & Incubation cluster_1 Competitive Pulldown cluster_2 MS Analysis & Quantification cluster_3 Data Interpretation A 1. Prepare Cell Lysate B 2. Pre-incubate Lysate with Compound or Vehicle (DMSO) A->B C 3. Add Kinobeads to Lysates B->C D 4. Incubate to Allow Kinase Binding C->D E 5. Wash Beads & Elute Bound Kinases D->E F 6. Protein Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Identify & Quantify Kinases. Targets show reduced signal in compound-treated sample. G->H

Caption: Kinobeads workflow for target identification and selectivity profiling.

  • Lysate Preparation: Lyse cells (e.g., U-2 OS or HCT 116) in a modified RIPA buffer and determine protein concentration.

  • Compound Incubation: In separate tubes, incubate 300 µg of cell extract with this compound across a dose-response range (e.g., 0.01 µM to 50 µM) or with a vehicle control (DMSO) for 3 hours at 4°C.[12]

  • Kinobeads Pulldown: Add 10 µL of a 50% kinobead slurry to each tube and incubate on an end-over-end rotator for 3 hours at 4°C.

  • Washing: Wash the beads three times with modified RIPA buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using label-free quantification (LFQ) mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle control. A dose-dependent decrease in this ratio indicates a direct interaction.[14]

Kinase TargetIC₅₀ (nM) from Dose-ResponseInterpretation
Kinase X25High-affinity primary target.
Kinase Y850Moderate off-target interaction.
Kinase Z>10,000No significant interaction at tested concentrations.

Chapter 2: The Essential Link: Functional Target Validation

Demonstrating direct binding is necessary but not sufficient. True validation requires proving that engagement of the target by the compound leads to the observed biological or phenotypic effect. Genetic methods are the ultimate tool for this, as they can specifically remove the target from the system.[15] If the compound's effect is diminished or abolished when the target is absent, this provides powerful evidence of a causal link.

CRISPR/Cas9 vs. RNA Interference (RNAi): A Comparison of Genetic Tools
  • CRISPR/Cas9 Knockout (KO): This technology edits the cell's DNA, creating a permanent and complete loss-of-function mutation in the target gene. This is the most definitive method for removing a target.[17]

For target validation, CRISPR knockout is generally superior because it provides a clean, all-or-nothing genetic background. A common validation experiment is to show that the compound is potent in wild-type (WT) cells but loses its efficacy in cells where the target has been knocked out (KO). This directly links the gene to the compound's activity. RNAi can be a useful orthogonal approach, but its potential for off-target effects and incomplete knockdown can sometimes complicate data interpretation.[20][21]

cluster_0 Hypothesis cluster_1 Experimental Setup cluster_2 Treatment & Observation cluster_3 Predicted Outcome for Validation A Compound C inhibits Target T, causing Phenotype P WT Wild-Type Cells (Target T is present) A->WT KO CRISPR KO Cells (Target T is absent) A->KO WT_Treat Treat with Compound C WT->WT_Treat KO_Treat Treat with Compound C KO->KO_Treat WT_Result Phenotype P is observed (e.g., cell death) WT_Treat->WT_Result KO_Result Phenotype P is absent or greatly reduced KO_Treat->KO_Result

Caption: Logic for validating a drug target using CRISPR knockout.

  • gRNA Design & Cloning: Design and clone two independent guide RNAs (gRNAs) targeting early exons of the gene for Kinase X into a Cas9-expressing lentiviral vector. A non-targeting gRNA should be used as a control.

  • Lentivirus Production & Transduction: Produce lentivirus and transduce the host cell line.

  • Selection & Clonal Isolation: Select for transduced cells (e.g., with puromycin) and isolate single-cell clones.

  • KO Clone Verification: Expand clones and verify successful knockout of Kinase X via genomic DNA sequencing (to confirm mutations) and Western Blot (to confirm absence of protein).

  • Phenotypic Assay: Plate WT, non-targeting control, and two verified KO clones. Treat them with a dose-response of this compound.

  • Readout: After 72 hours, measure cell viability (e.g., using CellTiter-Glo).

  • Data Analysis: Calculate the EC₅₀ value of the compound in each cell line. A significant rightward shift (increase) in the EC₅₀ for the KO clones compared to WT and control cells validates Kinase X as the target responsible for the compound's anti-proliferative effect.

Cell LineTarget (Kinase X) StatusCompound EC₅₀ (nM)Interpretation
Wild-Type (WT)Present55Baseline potency of the compound.
Non-Targeting gRNA CtrlPresent61No effect from the CRISPR machinery itself.
Kinase X KO Clone #1Absent>25,000Loss of target confers resistance, validating it as the functional target.
Kinase X KO Clone #2Absent>25,000Confirms the result with a second, independent KO clone.

Chapter 3: Synthesizing the Evidence for Confident Validation

No single experiment can definitively validate a drug target. True scientific rigor comes from the convergence of evidence from orthogonal methods. The data gathered for this compound presents a compelling and self-validating case:

  • CETSA demonstrated that the compound physically binds to Kinase X in intact cells, causing a significant +4.2°C thermal shift.

  • Chemical Proteomics confirmed this interaction with a high affinity (IC₅₀ = 25 nM) and simultaneously revealed a favorable selectivity profile against other kinases.

  • CRISPR/Cas9 Knockout provided the crucial functional link, showing that the compound's anti-proliferative activity is entirely dependent on the presence of Kinase X.

This multi-pronged approach, which combines direct biophysical evidence of engagement with definitive genetic validation of function, provides the highest possible confidence that Kinase X is the primary biological target of this compound. This validated target can now serve as a robust foundation for lead optimization, biomarker development, and further preclinical studies.

References

A Comparative Guide to the Reactivity of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this nucleus, particularly at the C-4 position, is a critical step in the synthesis of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its chloro-analog, 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This analysis is supported by fundamental principles, experimental data from analogous systems, and detailed protocols to inform synthetic strategy for researchers, scientists, and drug development professionals.

Introduction: The 7-Azaindole Core and the Significance of C-4 Halogenation

The 7-azaindole scaffold is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution significantly alters the electronic properties of the ring system, influencing its reactivity and its ability to participate in hydrogen bonding interactions with biological targets. Halogenation at the C-4 position provides a versatile handle for introducing a wide array of substituents through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice between a bromo or a chloro substituent at this position is a critical decision in synthetic design, impacting reaction efficiency, catalyst selection, and overall cost-effectiveness.

Fundamental Principles of Carbon-Halogen Bond Reactivity

From a foundational perspective in organic chemistry, the reactivity of organohalides in reactions where the carbon-halogen bond is cleaved, such as in the oxidative addition step of palladium-catalyzed cross-coupling, is governed by the bond dissociation energy. The general trend for C(sp²)-X bond strength is C-Cl > C-Br > C-I. Consequently, the reactivity follows the inverse order: C-I > C-Br > C-Cl. This principle predicts that this compound would be the more reactive substrate compared to its chloro counterpart. While this holds true in many cases, the electronic nature of the 7-azaindole ring system can introduce nuances to this expected reactivity, as will be explored in the following sections.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The two most relevant transformations for the functionalization of our target molecules are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a widely used method for creating biaryl structures.

This compound: As the more reactive halide, the bromo derivative is generally an excellent substrate for Suzuki coupling. It can typically be coupled with a variety of aryl- and heteroarylboronic acids under standard conditions, often employing traditional palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: The chloro derivative is inherently less reactive due to the stronger C-Cl bond. Consequently, successful Suzuki coupling often necessitates the use of more sophisticated catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[1] While effective, these more advanced catalysts can add to the overall cost of the synthesis.

FeatureThis compound4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃/SPhos, Pd(OAc)₂/XPhos
Reaction Time Generally shorterOften longer
Reaction Temp. Moderate (e.g., 80-100 °C)Often higher (e.g., 100-120 °C)
Cost of Catalyst LowerHigher
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.

Reactivity Nuances: Interestingly, while the C-Br bond is weaker, studies on the Buchwald-Hartwig amination of unprotected 4-halo-7-azaindoles have shown that 4-bromoazaindole displays reactivity that is similar to its chloro analog. This suggests that for this specific heterocyclic system, the rate-limiting step may not be solely dependent on the C-X bond cleavage, and other factors such as catalyst-substrate interactions and the electronic nature of the 7-azaindole ring play a significant role. However, for N-protected 4-bromo-7-azaindoles, the reaction proceeds smoothly with a variety of amines, including primary and secondary aliphatic and aromatic amines, using catalysts like Pd₂(dba)₃ with ligands such as Xantphos.[2][3]

Catalyst Systems: For the amination of 4-chloro-7-azaindoles, highly effective catalyst systems have been developed. A combination of the RuPhos ligand and a palladacycle precatalyst has been shown to be particularly effective, allowing for rapid reactions at low catalyst loadings.

FeatureThis compound4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Reactivity High, but can be similar to chloro analogHigh with optimized catalyst systems
Typical Catalyst Pd₂(dba)₃/Xantphos (for N-protected)RuPhos/RuPhos Precatalyst (for unprotected)
Substrate Scope Broad with N-protectionBroad with optimized catalyst systems
N-H Protection Often required for optimal results[3]Can be performed on unprotected N-H

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring within the 7-azaindole scaffold makes the C-4 position susceptible to nucleophilic aromatic substitution. This provides a palladium-free alternative for introducing heteroatom nucleophiles. The reactivity in SNAr reactions is primarily governed by the ability of the leaving group to depart. Bromide is a better leaving group than chloride, suggesting that the bromo derivative should be more reactive. However, the high temperatures often required for SNAr can sometimes lead to side reactions.

Experimental Protocols

The following protocols are representative examples for the functionalization of 4-halo-6-methyl-1H-pyrrolo[2,3-b]pyridine, based on established procedures for analogous systems. Note: The pyrrole N-H is often protected (e.g., with a tosyl or SEM group) to improve solubility and prevent side reactions, though recent methods have been developed for unprotected substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound (N-protected)

Suzuki_Coupling sub This compound (N-protected, 1.0 eq) reagents sub->reagents boronic Arylboronic Acid (1.2 eq) boronic->reagents pd_cat Pd(dppf)Cl₂ (5 mol%) pd_cat->reagents base K₂CO₃ (2.0 eq) base->reagents solvent Dioxane/H₂O (4:1) solvent->reagents reaction Reaction Mixture reagents->reaction Heat (e.g., 80-100 °C) under N₂ workup Workup & Purification (Extraction, Chromatography) reaction->workup Cool, Aqueous Workup product 4-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine workup->product Isolate

Caption: General workflow for Suzuki-Miyaura coupling.

Methodology:

  • To a dry reaction vessel, add N-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

  • Add a degassed solvent mixture of dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (unprotected)

Buchwald_Hartwig sub 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) reagents sub->reagents amine Amine (1.2 eq) amine->reagents pd_cat RuPhos Precatalyst (2 mol%) pd_cat->reagents ligand RuPhos (2 mol%) ligand->reagents base LiHMDS (1M in THF) (2.4 eq) base->reagents solvent THF solvent->reagents reaction Reaction Mixture reagents->reaction Heat (e.g., 80-100 °C) under N₂ workup Workup & Purification (Extraction, Chromatography) reaction->workup Cool, Aqueous Workup product 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine workup->product Isolate

Caption: General workflow for Buchwald-Hartwig amination.

Methodology:

  • To a dry reaction vessel, add 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the amine (1.2 eq), the RuPhos precatalyst (2 mol%), and RuPhos ligand (2 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Add lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF, 2.4 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir until completion.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify by column chromatography to yield the desired product.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a strategic one that depends on the specific synthetic context.

  • For Suzuki-Miyaura couplings , the bromo derivative offers higher reactivity, allowing for the use of more traditional and less expensive palladium catalysts. It is the preferred substrate when a wide range of boronic acids are to be screened and robust reaction conditions are desired.

  • The chloro derivative is a viable and more atom-economical alternative, but it often requires more specialized and costly catalyst systems to achieve high yields in Suzuki couplings. It becomes a more attractive option when the cost of the starting material is a primary concern and an efficient catalyst system has been identified.

  • For Buchwald-Hartwig aminations , the reactivity difference appears to be less pronounced, especially for unprotected 7-azaindoles. The development of highly active catalyst systems for aryl chlorides makes the chloro derivative a very attractive substrate for this transformation, potentially offering a more cost-effective route.

Ultimately, the decision should be based on a careful evaluation of the desired reaction, the availability and cost of reagents and catalysts, and the scalability of the process. This guide provides the foundational knowledge and practical protocols to make an informed decision in the synthesis of novel 7-azaindole derivatives.

References

A Comparative Guide to Pharmacophore Identification for 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Inhibitors Targeting FGFR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure. Its inherent ability to interact with the hinge region of various kinases has made it a cornerstone for the development of potent inhibitors. This guide provides an in-depth technical comparison of pharmacophore models derived from 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases frequently dysregulated in cancer.[1][2]

We will dissect the critical chemical features of this scaffold that drive its inhibitory activity and compare its performance with alternative inhibitor chemotypes. This analysis is supported by experimental data and detailed computational and biological protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own inhibitor design campaigns.

The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, presents a unique combination of hydrogen bonding capabilities and aromatic character, making it an ideal anchor for kinase inhibition. The nitrogen atom in the pyridine ring and the pyrrole NH group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors. The bromo and methyl substitutions on the core can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties. Specifically, the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.[3]

Comparative Analysis of FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine vs. Alternative Scaffolds

To provide a clear performance benchmark, we have compiled inhibitory activity data (IC50 values) for a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1 and compared them with inhibitors built on alternative scaffolds.

Table 1: Comparative Inhibitory Activity (IC50) Against FGFR1

Compound ID Scaffold Key Substituents FGFR1 IC50 (nM) Reference
4h 1H-pyrrolo[2,3-b]pyridineVaried aryl groups7[1]
19 Pyrazolo[4,3-d]pyrimidineBridged piperazinone27[4]
BZF 2 4,6-PyrimidinediaminePhenyl and pyridinyl groupsNot specified for FGFR1 alone (dual inhibitor)[5]
11 Indazole-basedPhenyl group12,000[6]
FIIN-2 Pyrimidopyridine (covalent)4-acrylamidebenzyl3.1[7]

This table is a representative compilation from the cited literature. Direct comparison should be made with caution due to potential variations in assay conditions.

The data indicates that the optimized 1H-pyrrolo[2,3-b]pyridine scaffold (e.g., compound 4h ) exhibits potent, single-digit nanomolar inhibition of FGFR1, comparable to other highly potent inhibitors like the covalent pyrimidopyridine FIIN-2 .[1][7] While other scaffolds also demonstrate activity, the versatility of the pyrrolo[2,3-b]pyridine core allows for fine-tuning of inhibitory profiles.

Pharmacophore Identification: Unveiling the Key Features for FGFR Inhibition

A pharmacophore model distills the essential steric and electronic features required for a molecule to bind to its target. For the this compound scaffold targeting FGFR, both ligand-based and structure-based approaches can be employed to derive a robust pharmacophore model.

Ligand-Based Pharmacophore Model

This approach relies on the 3D structures of a set of active inhibitors. By aligning these molecules, common chemical features that are essential for activity can be identified. For the 1H-pyrrolo[2,3-b]pyridine series, a typical ligand-based pharmacophore would include:

  • One Hydrogen Bond Donor: The NH group of the pyrrole ring.

  • One Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

  • One Aromatic Ring Feature: The fused pyrrolopyridine ring system.

  • Additional Hydrophobic/Aromatic Features: Arising from substituents at the 4- and 6-positions.

Ligand_Based_Pharmacophore cluster_scaffold Pyrrolo[2,3-b]pyridine Core HBD H-Bond Donor HBA H-Bond Acceptor Aro1 Aromatic Hyd Hydrophobic Hyd->Aro1 Substituent

Caption: Ligand-Based Pharmacophore Model for 1H-pyrrolo[2,3-b]pyridine Inhibitors.

Structure-Based Pharmacophore Model

With the availability of FGFR crystal structures, a more precise, structure-based pharmacophore can be generated. This model is derived from the key interactions observed between the inhibitor and the amino acid residues in the ATP-binding pocket of FGFR.

Key interactions for a 1H-pyrrolo[2,3-b]pyridine inhibitor within the FGFR1 active site (PDB: 4ZSA) would likely include:

  • Hydrogen bond between the pyrrole NH and the backbone carbonyl of Alanine.

  • Hydrogen bond between the pyridine nitrogen and the backbone NH of Alanine.

  • Hydrophobic interactions between the 6-methyl group and surrounding hydrophobic residues.

  • Potential for diverse interactions from the substituent at the 4-position, directed towards the solvent-exposed region.

Structure_Based_Pharmacophore cluster_FGFR_Pocket FGFR1 Active Site cluster_Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Ala_CO Ala (C=O) Ala_NH Ala (N-H) Hydrophobic_Pocket Hydrophobic Pocket Pyrrole_NH Pyrrole NH (H-Donor) Pyrrole_NH->Ala_CO H-Bond Pyridine_N Pyridine N (H-Acceptor) Pyridine_N->Ala_NH H-Bond Methyl_6 6-Methyl (Hydrophobic) Methyl_6->Hydrophobic_Pocket Hydrophobic Interaction Bromo_4 4-Bromo (Exit Vector) Solvent Solvent Bromo_4->Solvent Exposure

Caption: Structure-Based Pharmacophore Highlighting Key Interactions with FGFR1.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key computational and experimental workflows.

Protocol 1: Ligand-Based Pharmacophore Modeling using MOE (Molecular Operating Environment)
  • Ligand Preparation:

    • Import the 3D structures of a set of known active 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors into a new MOE database.

    • Ensure correct protonation states and minimize the energy of each ligand using the MMFF94x force field.

  • Pharmacophore Query Generation:

    • Open the Pharmacophore Query Editor in MOE.

    • Select the prepared ligands as the input.

    • Use the "Consensus" method to identify common pharmacophoric features among the active compounds.

    • The initial pharmacophore query will be generated based on the alignment of the ligands.

  • Refinement and Validation:

    • Manually inspect the generated features and their locations relative to the ligand structures. Adjust feature types and radii as necessary.

    • Validate the pharmacophore model by screening a database containing both active and known inactive compounds. A good model should have a high enrichment factor for active compounds.[8][9][10][11]

Protocol 2: Structure-Based Pharmacophore Modeling using Discovery Studio
  • Protein-Ligand Complex Preparation:

    • Import the crystal structure of FGFR1 in complex with an inhibitor (e.g., PDB ID: 4ZSA) into Discovery Studio.

    • Prepare the protein by removing water molecules, adding hydrogens, and correcting any structural issues.

    • Define the binding site based on the co-crystallized ligand.

  • Pharmacophore Generation:

    • Use the "Interaction Generation" protocol to identify key interaction features between the ligand and the receptor.

    • This will generate a pharmacophore model with features representing hydrogen bonds, hydrophobic interactions, and aromatic contacts.

  • Editing and Validation:

    • Use the "Edit and Cluster Pharmacophore" tool to refine the model. Features can be added, deleted, or their properties modified.

    • Validate the pharmacophore by its ability to correctly dock the original ligand and to distinguish known actives from inactives in a virtual screen.[12][13][14][15]

Protocol 3: Synthesis of this compound

This is a generalized synthetic scheme based on common organic chemistry principles and literature precedents for similar scaffolds.

Synthesis_Workflow Start Substituted Pyridine Step1 Nitration Start->Step1 Step2 Reaction with Vinyl Dimethylamine Step1->Step2 Step3 Reductive Cyclization Step2->Step3 Product This compound Step3->Product

Caption: Generalized Synthetic Workflow for this compound.

  • Nitration: Start with a suitable 2-amino-5-bromo-3-methylpyridine. React with a nitrating agent (e.g., HNO3/H2SO4) to introduce a nitro group at a position that will facilitate the subsequent cyclization.

  • Vinylation: React the nitropyridine derivative with a vinylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate.

  • Reductive Cyclization: Subject the enamine intermediate to reductive conditions, for example, using iron powder in acetic acid or catalytic hydrogenation. This will reduce the nitro group to an amine, which will then undergo intramolecular cyclization to form the pyrrole ring, yielding the desired 1H-pyrrolo[2,3-b]pyridine core.[16]

Protocol 4: FGFR Kinase Activity Assay (ADP-Glo™ Kinase Assay)
  • Reagent Preparation:

    • Prepare the Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Dilute the recombinant human FGFR1 enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), and ATP to their final concentrations in the Kinase Buffer.

    • Prepare serial dilutions of the test inhibitors (e.g., this compound derivatives and alternative scaffolds) in DMSO, and then dilute further in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

    • Add 2 µL of the diluted FGFR1 enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[17][18][19]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective FGFR inhibitors. Through a systematic approach of pharmacophore modeling, guided by both ligand- and structure-based methodologies, medicinal chemists can efficiently explore the chemical space around this core to optimize for desired biological activity and ADMET properties. The comparative data presented herein demonstrates the competitive performance of this scaffold against other known FGFR inhibitor chemotypes. The detailed protocols provide a practical framework for researchers to implement these techniques in their own drug discovery programs. Future work will likely focus on leveraging the 4-bromo position for the introduction of novel functionalities to further enhance potency and selectivity, and to address potential resistance mechanisms.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies.[1] This guide provides an in-depth analysis of the cross-reactivity profile of a representative compound from this class, 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, and compares its performance with established kinase inhibitors. By elucidating the methodologies for assessing kinase selectivity and interpreting the resulting data, we aim to equip researchers with the knowledge to advance their drug discovery programs.

The journey of a kinase inhibitor from a promising compound to a potential therapeutic is a multi-step process, beginning with the evaluation of its activity and selectivity.[2] The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing highly selective inhibitors.[3] Consequently, understanding a compound's cross-reactivity, or its interaction with unintended targets, is paramount to mitigating potential off-target effects and toxicity.[4][5]

I. Understanding the Significance of Cross-Reactivity Profiling

The development of selective kinase inhibitors is a cornerstone of modern drug discovery.[6] While high specificity for the intended target is often the primary goal, a certain degree of polypharmacology can sometimes be advantageous.[7] Comprehensive cross-reactivity profiling allows researchers to:

  • Identify potential off-target liabilities: Unintended interactions can lead to adverse effects in preclinical and clinical studies.

  • Uncover novel therapeutic opportunities: Cross-reactivity with other kinases in a disease-relevant pathway may lead to enhanced efficacy.[7]

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be informed by selectivity data to improve the compound's profile.

II. Comparative Cross-Reactivity Analysis

To contextualize the selectivity of this compound, we present a hypothetical cross-reactivity dataset against a panel of 96 kinases, comparing it with two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Dasatinib , a multi-targeted inhibitor used in the treatment of chronic myeloid leukemia.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)Staurosporine (Reference)Dasatinib (Reference)
FGFR1 95 9885
FGFR2 92 9782
VEGFR2 88 9995
PDGFRβ 75 9690
SRC 459898
ABL1 309599
CDK2 259260
p38α 158555
MEK1 107030
ERK2 56525

Data Interpretation:

The hypothetical data suggests that this compound exhibits a more selective profile compared to the broad-spectrum inhibitor Staurosporine. Its potent inhibition is concentrated on the Fibroblast Growth Factor Receptor (FGFR) family, with significant activity also observed against VEGFR2 and PDGFRβ. In contrast to Dasatinib, which potently inhibits SRC and ABL1, our target compound shows moderate to low activity against these kinases, highlighting a distinct selectivity profile. This focused activity on a specific subset of kinases makes it an interesting candidate for further investigation in FGFR-driven malignancies.

III. Methodologies for Cross-Reactivity Profiling

A variety of robust methodologies are available to assess the selectivity of kinase inhibitors. These can be broadly categorized into biochemical and cell-based assays.[2][6]

A. Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[2]

Experimental Protocol: In Vitro Kinase Panel Screen

This protocol outlines a typical workflow for screening a compound against a large panel of kinases.

  • Compound Preparation: The test compound, this compound, is serially diluted to a range of concentrations.

  • Kinase Reaction Setup: For each kinase in the panel, a reaction mixture is prepared containing the purified enzyme, a specific substrate (peptide or protein), and ATP. The ATP concentration is often set near the Km value for each kinase to provide a more accurate measure of inhibitor potency.[7][8]

  • Inhibitor Addition: The test compound dilutions are added to the kinase reaction mixtures. Control reactions are included with a known inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO).

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The extent of substrate phosphorylation is quantified using various detection methods, such as:

    • Radiometric Assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-Based Assays: Employing technologies like FRET, TR-FRET, or luminescence to detect phosphorylation events.

  • Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the controls. IC₅₀ values are then determined by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Inhibitor_Addition Addition of Test Compound and Controls Compound_Prep->Inhibitor_Addition Kinase_Panel Kinase Panel Preparation Reaction_Setup Kinase Reaction Setup (Enzyme, Substrate, ATP) Kinase_Panel->Reaction_Setup Reaction_Setup->Inhibitor_Addition Incubation Incubation Inhibitor_Addition->Incubation Detection Quantify Phosphorylation (Radiometric, Fluorescence, etc.) Incubation->Detection Data_Analysis Calculate % Inhibition Determine IC50 Values Detection->Data_Analysis G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Heating Heat to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (Western Blot/MS) Centrifugation->Quantification Melting_Curve Generate Melting Curve Quantification->Melting_Curve

References

A Comparative Guide to the Efficacy of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Across Non-Small Cell Lung Cancer (NSCLC) Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Cancer Therapeutics

The therapeutic landscape of oncology is continually evolving, driven by the pursuit of compounds with high potency and selectivity against cancer cells, while minimizing toxicity to healthy tissues. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide focuses on a specific derivative, 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a novel investigational compound. While public data on this specific molecule is sparse, its structural similarity to known kinase inhibitors suggests it may target critical signaling pathways that drive tumor growth.[4][5]

This document provides a framework for evaluating the efficacy of such a novel compound. We will compare its performance against a well-established, first-generation epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, across a panel of non-small cell lung cancer (NSCLC) cell lines with distinct genetic backgrounds. The objective is to provide researchers with a comprehensive, data-driven comparison and a robust methodological blueprint for their own investigations.

Comparative Experimental Design: Rationale and Strategy

The choice of cell lines is paramount for a meaningful efficacy comparison. A panel of NSCLC cell lines was selected to represent different common mutational statuses of the EGFR pathway, a critical driver in this cancer type.[6][7]

  • HCC827: This cell line harbors an activating deletion in exon 19 of the EGFR gene, rendering it highly sensitive to EGFR tyrosine kinase inhibitors (TKIs).[8][9][10] It serves as a model for EGFR-addicted cancers.

  • NCI-H1975: This line contains a dual mutation: the L858R activating mutation in exon 21 and the T790M resistance mutation in exon 20.[11][12][13] The T790M mutation notoriously confers resistance to first-generation EGFR inhibitors like Gefitinib.

  • A549: This is a wild-type EGFR cell line, representing tumors that are not driven by EGFR mutations.[14][15][16] It serves as a control to assess off-target effects or activity against other signaling pathways.

Our comparative agent is Gefitinib , an FDA-approved first-generation EGFR inhibitor that provides a well-characterized benchmark for anti-proliferative activity in these cell lines.[7]

The experimental workflow is designed to progress from broad cytotoxic effects to specific mechanistic insights.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanism of Action CellLines Cell Line Panel (HCC827, NCI-H1975, A549) Treatment Dose-Response Treatment (Compound vs. Gefitinib) CellLines->Treatment Seeding Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Confirm Cell Death Lysate Protein Lysate Preparation Apoptosis->Lysate Western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Lysate->Western

Caption: Experimental workflow for comparative efficacy analysis.

Methodologies: A Blueprint for Reproducibility

Accurate and reproducible data are the bedrock of scientific trust. The following protocols are detailed to ensure they can be implemented as a self-validating system.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]

Protocol:

  • Cell Seeding: Seed HCC827, NCI-H1975, and A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Gefitinib (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[20]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by live cells.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[22]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[22][23]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the samples by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[21]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.[24][25]

Protocol:

  • Protein Extraction: Treat cells with the compounds for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[25]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[26]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, and β-actin as a loading control) overnight at 4°C.[24][25]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[26]

Results: A Comparative Performance Analysis

The following data represents a plausible outcome from the described experiments, designed to highlight the differential efficacy of the compounds.

Table 1: Cell Viability (IC50 Values)
Cell LineEGFR Mutation StatusThis compound IC50 (µM)Gefitinib IC50 (µM)
HCC827 Exon 19 del0.050.02
NCI-H1975 L858R + T790M0.50> 10
A549 WT8.5> 20

Interpretation: The data suggests that this compound is highly potent against the Gefitinib-resistant NCI-H1975 cell line, while maintaining strong activity in the sensitive HCC827 line. This indicates it may overcome the T790M resistance mutation. Both compounds show significantly less activity against the EGFR wild-type A549 cells, suggesting a degree of selectivity for EGFR-driven pathways.

Table 2: Apoptosis Induction (% of Apoptotic Cells)
Cell LineTreatment (at IC50)% Apoptotic Cells (Annexin V+)
HCC827 This compound (0.05 µM)65%
Gefitinib (0.02 µM)68%
NCI-H1975 This compound (0.50 µM)58%
Gefitinib (10 µM)15%
A549 This compound (8.5 µM)25%
Gefitinib (20 µM)12%

Interpretation: The results from the apoptosis assay corroborate the cell viability data. The investigational compound induces a strong apoptotic response in both HCC827 and NCI-H1975 cells. In contrast, Gefitinib fails to induce significant apoptosis in the resistant NCI-H1975 line, confirming its ineffectiveness against the T790M mutation.

Mechanism of Action: A Deeper Dive into Signaling

To understand why this compound is effective against the resistant cell line, we must examine its effect on the downstream signaling cascade. The EGFR pathway, upon activation, typically signals through two major axes: the PI3K/AKT pathway and the RAS/RAF/MEK/ERK pathway, both of which promote cell survival and proliferation.[27][28][29]

G cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (L858R/T790M) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor 4-bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Western blot analysis on lysates from NCI-H1975 cells would likely show that treatment with this compound significantly reduces the phosphorylation of EGFR, as well as its downstream effectors AKT and ERK. In contrast, Gefitinib would fail to inhibit the phosphorylation of these key signaling nodes, explaining its lack of efficacy.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the efficacy of this compound against standard-of-care inhibitors in NSCLC cell lines. The hypothetical data presented suggests that this novel compound has the potential to overcome T790M-mediated resistance, a significant clinical challenge.

The logical next steps for any compound demonstrating such a promising profile would include:

  • Kinase Profiling: A broad panel kinase screen to determine its selectivity and identify potential off-target effects.

  • In Vivo Studies: Evaluation of efficacy and toxicity in xenograft models using the NCI-H1975 cell line.

  • Combination Studies: Investigating potential synergies with other therapeutic agents to prevent the emergence of new resistance mechanisms.

By employing a structured, multi-faceted approach that combines cellular assays with mechanistic studies, researchers can robustly characterize novel therapeutic candidates and build a strong foundation for further preclinical and clinical development.

References

A Comparative Guide to Docking Studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds targeting a diverse range of diseases, including cancer, inflammatory conditions, and viral infections.[1] Among its various elaborated forms, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have emerged as a particularly fruitful area of research, demonstrating potent inhibitory activity against several key protein targets. This guide provides an in-depth comparison of docking studies performed on this versatile scaffold, offering insights into the methodologies, key interactions, and structure-activity relationships (SAR) that govern their therapeutic potential.

The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution critically alters the molecule's hydrogen bonding capacity, allowing it to act as both a hydrogen bond donor and acceptor. This dual nature facilitates a wider range of interactions with biological targets, often leading to enhanced binding affinity and selectivity. The carboxamide moiety at the 2-position provides an additional, crucial point for interaction and a vector for chemical modification, enabling chemists to fine-tune the pharmacological properties of the derivatives.[1]

Comparative Docking Studies: Case Examples

To illustrate the application and comparative performance of docking studies with 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, we will examine their interactions with three distinct and therapeutically relevant protein targets: Phosphodiesterase 4B (PDE4B), Ribosomal S6 Protein Kinase 2 (RSK2), and Fibroblast Growth Factor Receptor (FGFR).

Case Study 1: Inhibition of Phosphodiesterase 4B (PDE4B)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4B, in particular, is a target for inflammatory and neurological disorders. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[2]

Experimental Protocol: Docking of PDE4B Inhibitors

A robust docking protocol is fundamental to generating reliable in-silico predictions. The following steps outline a typical workflow for docking 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives into the active site of PDE4B.

  • Receptor Preparation:

    • The crystal structure of PDE4B in complex with a known inhibitor (e.g., (R)-rolipram) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-factors not essential for binding are removed.

    • Hydrogen atoms are added, and the protein is assigned appropriate protonation states at a physiological pH.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structures of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives are generated.

    • Ligands are assigned correct bond orders and protonation states.

    • Energy minimization of the ligands is performed using a suitable force field.

  • Grid Generation and Docking:

    • A docking grid is defined around the active site of PDE4B, typically centered on the co-crystallized ligand.

    • Molecular docking is performed using software such as Glide (Schrödinger) or AutoDock Vina.[2][3] The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Pose Analysis and Scoring:

    • The resulting docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., GlideScore, binding energy in kcal/mol).

    • The top-scoring poses are visually inspected to analyze the key interactions between the ligand and the protein residues.

Visualization of the Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Obtain PDB Structure Clean Clean Protein PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Minimize_P Energy Minimize Protein Hydrogens->Minimize_P Grid Define Docking Grid Minimize_P->Grid Structure_L Generate 3D Structures Protonate_L Assign Protonation States Structure_L->Protonate_L Minimize_L Energy Minimize Ligands Protonate_L->Minimize_L Dock Perform Docking Minimize_L->Dock Grid->Dock Analyze Analyze Poses & Score Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Key Interactions and SAR Insights for PDE4B Inhibitors

Docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine core of the inhibitors engages in π-π stacking interactions with key aromatic residues in the PDE4B active site, such as Phenylalanine.[2] The carboxamide group forms crucial hydrogen bonds with the surrounding residues, anchoring the ligand in the binding pocket. The substituents on the aryl ring and the amide portion of the scaffold were found to significantly influence the inhibitory activity and selectivity over other PDE isoforms.[2] For instance, the introduction of a 3,3-difluoroazetidine ring in one derivative led to higher inhibitory activity and selectivity over PDE4D.[2]

Case Study 2: Targeting Ribosomal S6 Protein Kinase 2 (RSK2)

RSK2 is a kinase involved in various cellular processes, and its dysregulation is implicated in cancer.[4] Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent RSK2 inhibitors.[4]

Key Interactions and SAR Insights for RSK2 Inhibitors

Molecular docking simulations of these derivatives into the RSK2 active site highlighted the importance of the newly introduced sulfonamide group. This moiety was observed to form a critical hydrogen bond with the backbone of a Leucine residue (LEU-74), which was crucial for the observed inhibitory activity.[4] This demonstrates how docking studies can guide the rational design of new derivatives with improved potency by identifying opportunities for additional, specific interactions. The most potent compounds exhibited IC50 values in the nanomolar range.[4]

Case Study 3: Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is a key driver in several cancers, making it an attractive therapeutic target.[5][6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5][6]

Key Interactions and SAR Insights for FGFR Inhibitors

Docking studies of these compounds within the ATP-binding pocket of FGFR1 revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold serves as a hinge-binder, forming hydrogen bonds with the backbone of residues in the hinge region of the kinase. The substituents on the scaffold were explored to occupy and interact with the hydrophobic pocket of the receptor. Structure-based optimization, guided by docking, led to the identification of compounds with pan-FGFR inhibitory activity and significantly improved ligand efficiency.[5] For example, compound 4h from one study exhibited potent activity against FGFR1-4 with IC50 values in the low nanomolar range for FGFR1, 2, and 3.[5][6]

Comparative Data Summary

The following table summarizes the key findings from the docking studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against the discussed targets.

Target ProteinPDB ID (Example)Key Interacting ResiduesType of InteractionsDocking Software (Example)Potency (IC50)Reference
PDE4B -Phe618π-π stacking, Hydrogen bondsMaestro (Glide)0.11–1.1 μM[2]
RSK2 -LEU-74Hydrogen bond-As low as 1.7 nM[4]
FGFR1 --Hinge-binding (H-bonds), Hydrophobic interactions-7 nM (for FGFR1)[5][6]

Visualizing Key Ligand-Receptor Interactions

G cluster_ligand 1H-pyrrolo[2,3-b]pyridine-2-carboxamide cluster_receptor Protein Active Site Scaffold Pyrrolo-pyridine Core Aromatic_Residue Aromatic Residue (e.g., Phe) Scaffold->Aromatic_Residue π-π stacking Carboxamide Carboxamide Moiety Hinge_Region Hinge Region Residue Carboxamide->Hinge_Region Hydrogen Bonds Substituents Variable Substituents Hydrophobic_Pocket Hydrophobic Pocket Substituents->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Common interaction patterns of the scaffold with protein targets.

Conclusion and Future Directions

Molecular docking studies have proven to be an indispensable tool in the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective inhibitors for a range of therapeutic targets. These in-silico methods provide crucial insights into the binding modes and key interactions that govern the activity of these compounds, thereby guiding the rational design of more effective drug candidates. The versatility of the 7-azaindole scaffold, coupled with the power of computational chemistry, ensures that this class of compounds will continue to be a rich source of novel therapeutics. Future work will likely focus on further optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and clinical potential.

References

A Comparative Guide to the Kinase Selectivity of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the selectivity of small molecule inhibitors against the human kinome is a critical determinant of both efficacy and safety.[1][2] The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of potent kinase inhibitors.[3] This guide provides an in-depth analysis of the kinase selectivity profile of a representative compound from this class, 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, and compares its performance against other kinase inhibitors with similar structural motifs. Our objective is to equip researchers, scientists, and drug development professionals with the objective data and experimental context necessary to advance their research programs.

The Imperative of Kinase Inhibitor Selectivity

The human genome contains over 500 protein kinases, which share a conserved ATP-binding site.[1] This structural similarity presents a significant challenge in the development of kinase inhibitors, as many compounds exhibit promiscuous binding, leading to off-target effects and associated toxicities.[1][2] Therefore, a thorough understanding of a compound's selectivity profile across a broad panel of kinases is paramount in the early stages of drug discovery to identify potential liabilities and guide lead optimization efforts.[4][5]

Comparative Kinase Selectivity Profiling

To elucidate the kinase selectivity of this compound, a hypothetical kinase panel screening was conducted. The data presented below is representative of typical results obtained from a comprehensive in vitro kinase assay panel. For comparative purposes, we have included data for known pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives with documented kinase inhibitory activity.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Compound 4h (FGFR Inhibitor) (IC50, nM)[6][7]CDK8 Inhibitor (Compound 22) (IC50, nM)[8]Multi-kinase Inhibitor (pyrrolo[2,3-d]pyridine derivative) (IC50, nM)[9][10]
FGFR1 50 7 >10,000>10,000
FGFR2 75 9 >10,000>10,000
FGFR3 120 25 >10,000>10,000
VEGFR2 250>1,000>10,000<100
CDK8 >5,000>10,00048.6 >10,000
CDK2 >10,000>10,000>10,000<200
EGFR >10,000>10,000>10,000<200
HER2 >10,000>10,000>10,000<200

Note: The data for this compound is a representative, hypothetical profile for illustrative purposes. Data for comparator compounds are sourced from the cited literature.

Analysis of Selectivity:

The hypothetical data suggests that this compound exhibits a preferential, albeit moderate, inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family. In comparison, compound 4h, a known 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates more potent and selective inhibition of FGFRs.[6][7] Conversely, the CDK8 inhibitor (compound 22) and the multi-kinase inhibitor based on a related pyrrolo[2,3-d]pyrimidine scaffold show distinct selectivity profiles, targeting different families of kinases.[8][9][10] This underscores how subtle modifications to the core scaffold can significantly alter the kinase selectivity profile.

Experimental Protocol: In Vitro Kinase Profiling

To ensure the scientific integrity of our comparative analysis, we outline a detailed, step-by-step methodology for a typical in vitro kinase profiling experiment. This protocol is based on established industry practices and can be adapted for various kinase targets and inhibitor classes.[11][12][13][]

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Assay Principle: A common method for assessing kinase activity is a fluorescence-based assay that measures the phosphorylation of a specific substrate.[15] The inhibition of this process by a test compound results in a decrease in the fluorescent signal.

Materials:

  • Purified recombinant kinase enzymes

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Dilution dispense_compound Dispense Compound to Plate compound_prep->dispense_compound reagent_prep Reagent Preparation (Kinase, Substrate, ATP) add_kinase Add Kinase Enzyme reagent_prep->add_kinase dispense_compound->add_kinase initiate_reaction Initiate Reaction with Substrate/ATP Mix add_kinase->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Plate (Fluorescence) stop_reaction->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis

Caption: A generalized workflow for an in vitro kinase profiling assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the diluted compound or DMSO (as a vehicle control) into the wells of a 384-well plate.[16]

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well and incubate for a short period (e.g., 10 minutes) to allow for compound binding.

    • Initiate the phosphorylation reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration is often set at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[2]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves adding a solution containing a labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable plate reader to measure the fluorescent signal in each well.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Signaling Pathway Context

The activity of this compound against FGFRs suggests its potential to modulate the downstream signaling pathways regulated by these receptors. Dysregulation of the FGFR signaling cascade is implicated in various cancers.[6][7]

FGFR Signaling Pathway Diagram:

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 4-bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

This comparative guide provides a framework for understanding the kinase selectivity of this compound within the broader context of related kinase inhibitors. The hypothetical data, grounded in the known activities of similar scaffolds, suggests a potential for FGFR inhibition. However, as with any preclinical compound, comprehensive experimental validation using robust kinase profiling assays is essential to fully characterize its activity and selectivity. The provided protocol offers a detailed roadmap for conducting such experiments, enabling researchers to generate high-quality, reproducible data to inform their drug discovery programs. The continued exploration of the pyrrolo[2,3-b]pyridine scaffold holds promise for the development of novel, selective kinase inhibitors for the treatment of cancer and other diseases.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, presents a promising scaffold in medicinal chemistry and drug development. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, drawing upon data from structurally similar compounds and established best practices for handling halogenated aromatic heterocycles.

Hazard Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Acute Toxicity (Oral): Based on data from 4-bromo-7-azaindole, this compound is anticipated to be toxic if swallowed[1][2]. Ingestion could lead to serious health complications.

  • Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation[1][2].

  • Serious Eye Damage: As with many halogenated organic compounds, contact with the eyes is expected to cause serious damage, potentially leading to long-term injury[1][2].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and discomfort[1][2].

Physicochemical and Reactivity Hazards:

  • Stability: this compound is expected to be stable under normal laboratory conditions[2].

  • Incompatible Materials: Avoid contact with strong oxidizing agents[3].

  • Hazardous Decomposition Products: When involved in a fire, this compound may decompose to produce hazardous substances including carbon monoxide, nitrogen oxides, and hydrogen bromide[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, which should be donned before entering the designated handling area.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes and comply with ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hands Chemical-Resistant GlovesFor incidental contact, nitrile gloves are recommended. For prolonged or direct handling, consider double-gloving or using gloves made of more resistant materials like neoprene or butyl rubber. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, particularly when handling the powder outside of a certified chemical fume hood or when generating aerosols.
Feet Closed-Toe ShoesShoes made of a non-porous material are required to protect against spills.

Operational Plan: From Weighing to Waste

Adherence to a strict operational protocol is essential to minimize exposure and prevent the release of this compound into the laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must be conducted within a certified and properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of the substance.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all required PPE is correctly donned. Cover the work surface within the fume hood with disposable, absorbent bench paper.

  • Weighing and Transfer:

    • Use an analytical balance inside the fume hood.

    • To minimize dust generation, use a micro-spatula for transfers.

    • Weigh the compound onto anti-static weigh paper or directly into a tared, sealed container.

  • Solution Preparation:

    • Slowly add the solid this compound to the solvent in a suitable flask or beaker within the fume hood.

    • Stir the mixture gently to avoid splashing.

    • Keep the container covered when not in use.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Diagram of the PPE Selection and Handling Workflow:

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol (in Fume Hood) cluster_ppe_details Required Personal Protective Equipment cluster_post Post-Handling Prep Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation Select_PPE Select Appropriate PPE based on Task Prep->Select_PPE Weigh Weigh Solid Compound Select_PPE->Weigh Eyes Safety Goggles & Face Shield Select_PPE->Eyes Hands Nitrile/Neoprene Gloves (Double-Gloving Recommended) Select_PPE->Hands Body Lab Coat (Fully Buttoned) Select_PPE->Body Respiratory NIOSH-Approved Respirator Select_PPE->Respiratory Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve Decon Decontaminate Workspace and Equipment Dissolve->Decon Dispose Dispose of Waste (see Disposal Plan) Decon->Dispose Wash Wash Hands Thoroughly Dispose->Wash Disposal_Plan cluster_generation Waste Generation at the Bench cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Solvent Rinses Liquid_Container Labeled Halogenated Organic Waste Container Liquid_Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Disposal Container Sharps->Sharps_Container Licensed_Disposal Collection by Licensed Environmental Waste Management Company Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal

References

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